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2-(Nitromethyl)phenol

Cat. No.: B13594705
M. Wt: 153.14 g/mol
InChI Key: FAUNIENDCMKSHE-UHFFFAOYSA-N
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Description

2-(Nitromethyl)phenol is an aromatic compound of significant interest in synthetic and organic chemistry research. It features a phenolic hydroxyl group and a nitromethyl substituent on the benzene ring. Phenols are a family of organic compounds characterized by a hydroxyl group attached to an aromatic ring, which enhances their solubility in water and raises their boiling point through strong hydrogen bonding . The presence of the phenol group makes the compound a versatile intermediate, as phenols are highly reactive toward electrophilic aromatic substitution, typically directing further substitutions to the ortho and para positions . The nitromethyl group offers a handle for further transformation, such as reduction to an amine or utilization in condensation reactions. Potential research applications include its use as a synthetic precursor or building block in the development of more complex molecules for pharmaceutical, agrochemical, or materials science research. Phenolic compounds are widely used as starting materials to make plastics, explosives, drugs, and dyes . This product is intended for laboratory and research purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult relevant safety data sheets prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO3 B13594705 2-(Nitromethyl)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

2-(nitromethyl)phenol

InChI

InChI=1S/C7H7NO3/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4,9H,5H2

InChI Key

FAUNIENDCMKSHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C[N+](=O)[O-])O

Origin of Product

United States

Synthetic Methodologies for 2 Nitromethyl Phenol and Precursor Structures

Direct Functionalization Strategies of Phenolic Systems to Incorporate Nitromethyl Groups

Directly introducing a nitromethyl group onto a phenolic ring presents unique challenges due to the activating nature of the hydroxyl group, which can lead to multiple substitutions and side reactions. byjus.com However, several methods have been developed to achieve this transformation with varying degrees of success.

A prominent strategy for synthesizing 2-(Nitromethyl)phenol involves the use of a modified Henry (nitro-aldol) reaction. organic-chemistry.org This approach typically begins with salicylaldehyde (B1680747), which undergoes a base-catalyzed condensation with a nitroalkane, such as nitromethane (B149229). This reaction yields a β-hydroxy nitro compound, specifically 1-(2-hydroxyphenyl)-2-nitroethanol. mdpi.com

The Henry reaction is a classic C-C bond-forming reaction that is versatile for creating β-nitroalcohols. organic-chemistry.org These intermediates are valuable as they can be converted into a range of other functional groups. mdpi.com For instance, the resulting 1-(2-hydroxyphenyl)-2-nitroethanol can then undergo further chemical transformations to yield the target this compound. One common subsequent step is the reduction of the secondary alcohol to a methylene (B1212753) group.

Recent research has focused on developing enantioselective versions of the Henry reaction, often employing chiral catalysts to control the stereochemistry of the newly formed chiral center. researchgate.netbeilstein-journals.org While not directly pertinent to the synthesis of the achiral this compound, these advancements highlight the ongoing efforts to refine the control and efficiency of this important reaction.

It is important to note that the direct product of the Henry reaction between salicylaldehyde and nitromethane is not this compound, but rather its β-hydroxy precursor. The subsequent conversion of the hydroxyl group is a necessary step in this synthetic pathway.

Direct nitration of phenol (B47542) is a well-established electrophilic aromatic substitution reaction. byjus.com However, controlling the regioselectivity to favor the ortho product, a precursor to this compound, can be challenging. The hydroxyl group is a strong activating and ortho-, para-directing group, often leading to a mixture of ortho- and para-nitrophenols, as well as dinitrated and oxidation byproducts. byjus.commsu.eduarkat-usa.org

The ratio of ortho to para isomers is highly dependent on the reaction conditions, including the nitrating agent, solvent, and temperature. ijcce.ac.irdergipark.org.tr For instance, nitration with dilute nitric acid typically yields a mixture of o- and p-nitrophenol. byjus.com Various nitrating systems have been investigated to improve regioselectivity. The use of metal nitrates, such as copper(II) nitrate (B79036), has been shown to influence the ortho/para ratio. ijcce.ac.irresearchgate.net

Furthermore, the nitration of substituted phenols demonstrates the influence of existing functional groups on the position of nitration. For example, the nitration of p-cresol (B1678582) with cerium (IV) ammonium (B1175870) nitrate (CAN) in the presence of sodium bicarbonate results in the regioselective formation of 4-methyl-2-nitrophenol (B89549) in high yield. arkat-usa.org This highlights how blocking the para position can direct nitration to the ortho position.

Nitrating Agent/SystemSubstrateProductsYield (%)Reference
Dilute HNO₃Phenolo-Nitrophenol and p-NitrophenolMixture byjus.com
Concentrated HNO₃Phenol2,4,6-Trinitrophenol- byjus.com
Cu(NO₃)₂ · 3H₂O/SiO₂ in AcetonePhenol2-Nitrophenol (B165410), 4-Nitrophenol (B140041), Benzoquinone40, 54, 4 ijcce.ac.ir
NH₄NO₃, KHSO₄ in Acetonitrile (B52724)4-Bromophenol4-Bromo-2-nitrophenolGood to Excellent dergipark.org.tr
CAN/NaHCO₃p-Cresol4-Methyl-2-nitrophenol95 arkat-usa.org

This table presents a selection of nitration methods for phenols and their outcomes, illustrating the variability in product distribution and yield based on the reagents and substrates used.

Radical-mediated reactions offer an alternative pathway for the introduction of a nitromethyl group. While direct radical nitromethylation of the phenolic ring is less common, radical reactions at the benzylic position of a precursor like 2-methylphenol (o-cresol) are a plausible route. The benzylic hydrogens of alkyl-substituted benzenes are susceptible to radical abstraction. msu.edu

Recent advancements in photochemistry have enabled the use of radical processes for C-H activation. For example, bromine radicals generated via photoinduced ligand-to-metal charge transfer can selectively abstract tertiary benzylic hydrogens. thieme-connect.de Although this specific example focuses on a different substrate, the underlying principle of selective radical abstraction could potentially be applied to the benzylic position of o-cresol (B1677501).

Furthermore, NO₃ radical-mediated nitration of phenols has been studied, primarily leading to the formation of nitrophenols. researchgate.net However, the direct introduction of a nitromethyl group via a radical pathway onto the benzene (B151609) ring itself is not a well-established method. The focus of radical chemistry in this context is more likely to be on the functionalization of a pre-existing methyl group at the ortho position.

Multistep Synthetic Routes for the Introduction of the Nitromethyl Moiety

Multistep syntheses provide greater control over the final product by building the desired functionality through a series of well-defined reactions. These routes often involve the initial synthesis of a precursor molecule that is then converted to this compound.

Functional group interconversion (FGI) is a powerful strategy in organic synthesis that allows for the transformation of one functional group into another. ub.educhemca.in In the context of synthesizing this compound, a common approach involves starting with a precursor containing a different functional group at the ortho position, which is then converted to the nitromethyl group.

One such precursor is 2-hydroxybenzyl alcohol. This compound can be converted to 2-hydroxybenzyl halide (e.g., bromide or chloride) through reaction with reagents like phosphorus tribromide or thionyl chloride. vanderbilt.edu The resulting benzyl (B1604629) halide can then undergo nucleophilic substitution with a nitrite (B80452) salt, such as sodium nitrite, to introduce the nitro group. This Finkelstein-type reaction is a standard method for converting halides to other functional groups. vanderbilt.edu

Another potential precursor is 2-hydroxyacetophenone. The ketone functionality can be transformed into the nitromethyl group through a series of reactions. For instance, the ketone could be reduced to the corresponding alcohol, followed by conversion to a halide and subsequent nitration as described above.

Starting MaterialIntermediateFinal ProductKey Reactions
Salicylaldehyde1-(2-hydroxyphenyl)-2-nitroethanolThis compoundHenry Reaction, Reduction
2-Hydroxybenzyl alcohol2-Hydroxybenzyl halideThis compoundHalogenation, Nucleophilic Substitution
2-Methylphenol (o-Cresol)2-Nitro-o-cresolThis compoundNitration, Functional Group Interconversion

This table outlines potential multistep synthetic routes to this compound, highlighting the key starting materials, intermediates, and reaction types involved.

The selective nitration of the benzylic position of an alkyl group ortho to a phenolic hydroxyl group offers a direct route to the nitromethyl functionality. This approach typically starts with 2-methylphenol (o-cresol). The challenge lies in achieving selective nitration of the methyl group without significant nitration of the activated aromatic ring.

While electrophilic nitration typically targets the aromatic ring of phenols, certain conditions can favor side-chain nitration. msu.edu However, this is often a less selective process. The oxidation of alkyl side-chains on benzene rings is a known reaction, often using strong oxidizing agents like potassium permanganate. msu.edu While this leads to carboxylic acids, it demonstrates the reactivity of the benzylic position.

More controlled methods for benzylic functionalization are continuously being developed. As mentioned in section 2.1.3, radical-based approaches hold promise for selective C-H activation at the benzylic position. A hypothetical route could involve the selective radical halogenation of the methyl group of o-cresol, followed by nucleophilic substitution with a nitrite salt.

Chemo- and Regioselective Synthesis of this compound

The synthesis of this compound requires precise control over the reaction to ensure the nitromethyl group is introduced at the correct position on the phenol ring (regioselectivity) and to avoid unwanted side reactions (chemoselectivity). The direct nitromethylation of phenol presents challenges due to the activating nature of the hydroxyl group, which can lead to multiple substitutions or reactions at other sites.

One synthetic route involves the palladium-catalyzed cross-coupling of nitromethane with aryl halides. nih.gov While effective for many aromatic compounds, this method can be challenging for phenolic precursors. The direct nitromethylation of phenolic mono- and sesquiterpenoids has been achieved via Pd-catalyzed reaction of the corresponding aryltriflates. researchgate.netcolab.ws This approach converts the phenolic hydroxyl group into a triflate, which then serves as a leaving group in the coupling reaction with nitromethane.

Another strategy involves a cascade reaction sequence. For instance, a method for synthesizing highly substituted phenols with complete regiochemical control involves the reaction of hydroxypyrones with nitroalkenes. oregonstate.edu By choosing the appropriate regioisomer of the nitroalkene starting material, a specific ortho-substituted phenol can be obtained as the sole product. oregonstate.edu This demonstrates that regiospecific synthesis can be achieved through a Diels-Alder/elimination/retro-Diels-Alder cascade process. oregonstate.edu

Challenges in regioselectivity are common in electrophilic aromatic substitutions on phenols. frontiersin.orglibguides.com The hydroxyl group strongly directs incoming electrophiles to the ortho and para positions. libguides.com Therefore, methods that can selectively target the ortho position are of significant interest. C-H bond functionalization using directing groups is a modern strategy to achieve such regioselectivity. oregonstate.edu

Controlling product distribution and minimizing byproducts are critical for the efficient synthesis of this compound. Classical methods for generating arylnitromethanes, such as the Meyer reaction involving metal nitrites and benzyl halides, are often limited by the formation of significant quantities of nitrite ester byproducts. nih.gov Furthermore, steric hindrance at the ortho position of the starting material can inhibit the reaction, reducing the yield of the desired product. nih.gov

To address these issues, modern catalytic methods have been developed. A palladium-catalyzed coupling of nitromethane with aryl halides offers a milder and more selective alternative. nih.gov However, this reaction initially required using nitromethane as the solvent, which raises safety and cost concerns. nih.gov Subsequent improvements have focused on reducing the amount of nitromethane required, optimizing the base, and selecting an appropriate solvent. For instance, bases with a conjugate acid pKa close to that of nitromethane, such as sodium carbonate, were found to be optimal, while solvents like THF and dioxane improved reactivity. nih.gov

In the context of electrophilic nitration, a major challenge is preventing the formation of undesired isomers and multiple nitration products. frontiersin.org The use of mixed acids (fuming nitric acid and a stronger co-acid) is a traditional but hazardous and waste-producing method that often results in poor regioselectivity. frontiersin.org Contemporary approaches focus on catalytic methods and alternative activation techniques to improve selectivity and reduce waste. frontiersin.org

A strategy for synthesizing substituted phenols with high regiochemical control involves a one-step conversion of hydroxypyrones and nitroalkenes. oregonstate.edu This method provides the desired phenol with high chemical yield and avoids the formation of regioisomeric byproducts. The reaction conditions, such as temperature and the use of radical inhibitors like butylated hydroxytoluene (BHT), are optimized to ensure a clean conversion. oregonstate.edu

Table 1: Comparison of Synthetic Strategies for Arylnitromethanes
MethodKey FeaturesChallenges & ByproductsRef.
Meyer ReactionReaction of metal nitrites with benzyl halides.Formation of nitrite ester byproducts; inhibited by ortho-substitution. nih.gov
Pd-Catalyzed Cross-CouplingCoupling of aryl halides/triflates with nitromethane.Requires optimization of base, solvent, and amount of nitromethane to minimize decomposition and side reactions. nih.govresearchgate.net
Diels-Alder CascadeReaction of hydroxypyrones with nitroalkenes.Offers complete regiochemical control, minimizing isomeric byproducts. Requires specific starting materials. oregonstate.edu

The target molecule, this compound, is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereochemical control in its direct synthesis is not applicable. However, the principles of stereocontrol are highly relevant in subsequent reactions of related precursors, particularly 2-(2-nitrovinyl)phenols, which are used to synthesize a wide range of chiral, biologically active molecules. rsc.orgrsc.orgresearchgate.net

Asymmetric organocatalysis has emerged as a powerful tool for controlling stereochemistry in reactions involving these precursors. thieme-connect.comscispace.com Specifically, the Michael addition of various nucleophiles to 2-(2-nitrovinyl)phenols can be rendered highly enantioselective and diastereoselective using chiral catalysts. These reactions often proceed as domino or cascade sequences, rapidly building molecular complexity. thieme-connect.comthieme-connect.com

For example, the reaction of 2-(2-nitrovinyl)phenols with ketones or aldehydes, catalyzed by chiral amines or amino acids, can produce chiral chroman derivatives with high selectivity. rsc.orgrsc.org Bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds combined with a chiral amine moiety (e.g., from cinchona alkaloids), are particularly effective. researchgate.netthieme-connect.comthieme-connect.com These catalysts activate both the electrophile (nitrovinylphenol) and the nucleophile through hydrogen bonding, facilitating a highly organized transition state that dictates the stereochemical outcome.

The choice of catalyst, cocatalyst, and solvent can significantly influence the yield and stereoselectivity. thieme-connect.com For instance, in the reaction of 2-(2-nitrovinyl)phenol with cyclohexanone, a secondary amino-squaramide catalyst with (S)-proline as a co-catalyst was found to be effective. thieme-connect.com These asymmetric sequential reactions can lead to the formation of multiple contiguous stereocenters with excellent control. researchgate.net

Table 2: Examples of Asymmetric Reactions with 2-(2-Nitrovinyl)phenol Precursors
Reaction TypeReactantsCatalyst SystemProduct ClassStereoselectivityRef.
Michael/Acetalization2-(2-Nitrovinyl)phenols + Acetone/Alcohols9-Amino-9-deoxyepiquinine / Ph₂CHCO₂HChiral 4-nitromethyl-chromansHigh rsc.orgrsc.org
Michael/Cyclization2-(2-Nitrovinyl)phenol + CyclohexanoneAmino-squaramide / (S)-ProlineChiral Hexahydro-1H-xanthenesGood thieme-connect.com
oxa-Michael-Michael Cascade2-(2-Nitrovinyl)phenol + Unsaturated PyrazoloneBifunctional Amine-thioureaSpiro[chroman-3,3'-pyrazol]sExcellent researchgate.net
Domino Michael-Hemiacetalization2-(2-Nitrovinyl)phenols + Cyclic β-keto estersThiourea-aminePolyfunctionalized ChromansExcellent (up to 99% ee) thieme-connect.com

Green Chemistry and Sustainable Synthetic Approaches for this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.inasdlib.org For the production of this compound, this involves considering sustainable sources for precursors, using environmentally benign solvents and catalysts, and improving energy efficiency. frontiersin.org

A key aspect of sustainable synthesis is the use of renewable feedstocks. Phenol, the primary precursor, is traditionally derived from petroleum. nih.gov However, significant research has focused on producing phenol from bio-based alternatives like lignin (B12514952), which is a major component of lignocellulosic biomass. nih.gov Processes such as pyrolysis and hydrothermal liquefaction can convert biomass, including waste like empty palm oil bunches, into bio-oil, from which phenol can be extracted. e3s-conferences.org

The choice of solvent is another critical factor in green chemistry. Many traditional organic solvents are toxic, volatile, and environmentally harmful. mlsu.ac.in Research into the synthesis of derivatives from 2-(2-nitrovinyl)phenol has explored the use of "green solvents". thieme-connect.comscispace.com For example, ethyl (–)-L-lactate and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been successfully used as greener alternatives to conventional solvents in organocatalytic reactions. thieme-connect.comscispace.com In some cases, reactions can be performed in water, which is the most environmentally benign solvent, or even under solvent-free conditions, further enhancing the green credentials of the synthesis. mlsu.ac.inresearchgate.net

Chemical Reactivity and Transformation Pathways of 2 Nitromethyl Phenol

Reactions Governed by the Nitromethyl Moiety

The nitromethyl group is a versatile functional group that participates in a variety of important organic reactions.

Nef Reaction and Derivatization to Carbonyl Compounds

The Nef reaction is a classic method for converting primary or secondary nitroalkanes into their corresponding aldehydes or ketones. wikipedia.orgnumberanalytics.com This transformation is typically carried out by treating the salt of the nitroalkane with a strong acid. wikipedia.orgchemistry-reaction.com The reaction proceeds through the formation of a nitronate salt, which is then hydrolyzed under acidic conditions to yield the carbonyl compound and nitrous oxide. numberanalytics.comchemistry-reaction.com

In the case of 2-(nitromethyl)phenol, the Nef reaction can be utilized to synthesize 2-hydroxy-2-phenylacetaldehyde. The mechanism involves the initial deprotonation of the nitromethyl group to form a nitronate, which is then protonated to form a nitronic acid. chemistry-reaction.comalfa-chemistry.com Subsequent hydrolysis of the nitronic acid under acidic conditions yields the desired aldehyde. wikipedia.orgalfa-chemistry.com

Table 1: The Nef Reaction and its Application

ReactionDescriptionStarting MaterialProduct
Nef ReactionAcid hydrolysis of a primary or secondary nitroalkane salt to an aldehyde or ketone. wikipedia.orgThis compound2-hydroxy-2-phenylacetaldehyde molport.com

Reductive Transformations of the Nitro Group to Amino Functions and Their Derivatives

The nitro group of this compound can be readily reduced to an amino group, providing a pathway to various amino compounds. This reduction can be achieved using a variety of reagents and methods, including catalytic hydrogenation and metal-based reducing agents. wikipedia.orgmasterorganicchemistry.com

Commonly used methods for the reduction of nitro compounds include:

Catalytic Hydrogenation: This method employs catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel in the presence of hydrogen gas. wikipedia.orgcommonorganicchemistry.com

Metal Reductions: Metals like iron, tin, or zinc in acidic media are effective for reducing nitro groups. masterorganicchemistry.comcommonorganicchemistry.com

Other Reagents: Reagents such as lithium aluminum hydride (LiAlH4) can reduce aliphatic nitro compounds to amines. commonorganicchemistry.com Sodium sulfide (B99878) (Na2S) can be used for the selective reduction of one nitro group in the presence of others. commonorganicchemistry.comgoogle.com

For instance, the reduction of this compound can yield 2-aminoethylphenol. chemicalbook.com This transformation is a key step in the synthesis of various biologically active molecules. The choice of reducing agent can influence the selectivity of the reaction, particularly when other reducible functional groups are present in the molecule. jrfglobal.com

[3+2] Cycloaddition Reactions of Nitroalkene Intermediates Derived from this compound

This compound can be converted into a nitroalkene intermediate, specifically 2-hydroxy-β-nitrostyrene, which can then participate in [3+2] cycloaddition reactions. These reactions are powerful tools for the construction of five-membered heterocyclic rings. bohrium.comnih.gov

In a typical [3+2] cycloaddition, a 1,3-dipole reacts with a dipolarophile (in this case, the nitroalkene) to form a five-membered ring. uchicago.edu The regioselectivity and stereoselectivity of these reactions are influenced by the electronic properties of the reactants and the reaction conditions. bohrium.comrsc.org The reaction of 2-hydroxy-β-nitrostyrene with a nitrone, for example, proceeds via a one-step mechanism where the nucleophilic oxygen of the nitrone attacks the electrophilic β-carbon of the nitrostyrene (B7858105). nih.govrsc.org

Table 2: [3+2] Cycloaddition Reaction of a Nitroalkene Intermediate

ReactionIntermediateReactantProduct Type
[3+2] Cycloaddition2-hydroxy-β-nitrostyreneNitroneIsoxazolidine

Condensation Reactions with Aldehydes and Ketones

The nitromethyl group of this compound can undergo condensation reactions with aldehydes and ketones, most notably the Henry (or nitroaldol) reaction. wikipedia.orgorganic-chemistry.org This reaction involves the base-catalyzed addition of a nitroalkane to a carbonyl compound to form a β-nitro alcohol. wikipedia.org

The Henry reaction is a valuable carbon-carbon bond-forming reaction in organic synthesis. wikipedia.orgnih.gov The reaction is initiated by the deprotonation of the α-carbon of the nitroalkane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon. wikipedia.org The resulting β-nitro alkoxide is then protonated to give the final product. wikipedia.org The reaction is reversible and can be controlled to favor the formation of the β-nitro alcohol or its dehydration product, the nitroalkene. organic-chemistry.org

Table 3: The Henry Reaction

ReactionDescriptionReactantsProduct
Henry ReactionBase-catalyzed reaction between a nitroalkane and an aldehyde or ketone. wikipedia.orgorganic-chemistry.orgThis compound, Aldehyde/Ketoneβ-Nitro alcohol

The reaction of this compound with various aldehydes and ketones can lead to a diverse array of functionalized products. blogspot.comresearchgate.net

Influence of Intramolecular Hydrogen Bonding on Nitromethyl Reactivity

The presence of the phenolic hydroxyl group in the ortho position to the nitromethyl group allows for the formation of an intramolecular hydrogen bond. docbrown.infonih.gov This interaction can significantly influence the reactivity of the nitromethyl moiety.

Theoretical and experimental studies have shown that intramolecular hydrogen bonding can affect the excited state dynamics of phenol (B47542) chromophores. rsc.org In the context of this compound, this hydrogen bond can influence the acidity of the α-protons of the nitromethyl group and the stability of the corresponding nitronate anion. This, in turn, can impact the rates and outcomes of reactions such as the Henry reaction and the Nef reaction. The hydrogen bond can also play a role in directing the stereochemical course of certain reactions.

Chemical Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key reactive site in the this compound molecule. It can undergo various transformations, including esterification and etherification, and it also influences the reactivity of the aromatic ring. britannica.comwikipedia.org

Phenols are generally more acidic than aliphatic alcohols, and their hydroxyl group can be deprotonated to form a phenoxide ion. wikipedia.org This increased acidity is due to the resonance stabilization of the phenoxide ion. docbrown.info

The phenolic hydroxyl group can undergo esterification with acyl chlorides or acid anhydrides to form phenyl esters. libretexts.org While the reaction with carboxylic acids is slow, the use of more reactive acylating agents allows for efficient ester formation. libretexts.orgyoutube.com For example, this compound can be reacted with an acyl chloride in the presence of a base to yield the corresponding ester.

Etherification of the phenolic hydroxyl group can be achieved through reactions such as the Williamson ether synthesis, where a phenoxide ion acts as a nucleophile and reacts with an alkyl halide.

Furthermore, the hydroxyl group is a strongly activating, ortho- and para-directing group in electrophilic aromatic substitution reactions. britannica.comlibretexts.org This means that the presence of the hydroxyl group makes the aromatic ring more susceptible to attack by electrophiles at the positions ortho and para to the hydroxyl group.

O-Alkylation and O-Acylation Reaction Pathways

The phenolic hydroxyl group of this compound is a prime site for O-alkylation and O-acylation reactions. These transformations proceed through the initial deprotonation of the phenol to form the more nucleophilic phenoxide ion.

O-Alkylation: This process typically involves the reaction of the 2-(nitromethyl)phenoxide ion with an alkyl halide in an S_N2 reaction. The choice of solvent is crucial, as it can influence the competition between O-alkylation and C-alkylation. pharmaxchange.info Aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) generally favor the formation of the O-alkylated ether product. pharmaxchange.info The reaction is an extension of the Williamson ether synthesis. pharmaxchange.info The electron-withdrawing nature of the nitromethyl group decreases the basicity of the phenoxide, which can affect reaction rates compared to unsubstituted phenol.

O-Acylation: The direct esterification of phenols with carboxylic acids is often slow and inefficient. libretexts.orgyoutube.com Therefore, more reactive acylating agents are typically employed for the O-acylation of this compound. Acid chlorides or acid anhydrides react readily with the phenol (or more rapidly with the corresponding phenoxide) to form the phenyl ester. libretexts.orgyoutube.com The reaction with an acyl chloride, such as ethanoyl chloride, produces the ester and hydrogen chloride gas. libretexts.org Using the sodium salt of the phenol (the phenoxide) can accelerate the reaction. libretexts.org

Table 1: O-Alkylation and O-Acylation of this compound

Reaction Type Reagents Typical Product Conditions
O-Alkylation Alkyl Halide (e.g., CH₃I), Base (e.g., NaOH) 1-(Methoxymethyl)-2-(nitromethyl)benzene Aprotic Solvent (e.g., DMF)
O-Acylation Acyl Chloride (e.g., CH₃COCl) 2-(Nitromethyl)phenyl acetate Room temperature or gentle warming
O-Acylation Acid Anhydride (e.g., (CH₃CO)₂O) 2-(Nitromethyl)phenyl acetate Warming, often with a base catalyst

Esterification and Etherification Protocols

Esterification: As noted, direct esterification with carboxylic acids is not a preferred method for phenols. libretexts.org The Steglich esterification offers a mild alternative, using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is particularly useful for acid-labile substrates and can be applied to the esterification of this compound with various carboxylic acids. organic-chemistry.org

Etherification: The Williamson ether synthesis remains the most common protocol for preparing ethers from phenols. pharmaxchange.infoorganic-chemistry.org This involves generating the 2-(nitromethyl)phenoxide with a suitable base (e.g., sodium hydroxide (B78521) or potassium carbonate) followed by reaction with an alkyl halide. pharmaxchange.info For more sterically hindered ethers, alternative methods might be necessary. Palladium-catalyzed allylic etherification using reagents like vinyl ethylene (B1197577) carbonate has been developed for phenols and offers a route to allylic aryl ethers with high regioselectivity. frontiersin.org

Mitsunobu Reaction and Related Derivatization Strategies

The Mitsunobu reaction is a powerful tool for converting alcohols, including phenols, into a variety of other functional groups with inversion of stereochemistry where applicable. wikipedia.orgnih.gov For an achiral substrate like this compound, the reaction provides a mild method for forming esters, ethers, and other derivatives. The reaction typically employs triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

In this context, this compound acts as the acidic component (pronucleophile). The reaction mechanism involves the activation of a separate alcohol by the PPh₃/DEAD reagent system, which is then displaced by the 2-(nitromethyl)phenoxide ion to form an ether. Alternatively, this compound can be coupled with a carboxylic acid in the presence of the Mitsunobu reagents to form an ester, though this is less common than the direct acylation methods. The key advantage of the Mitsunobu reaction is its mild conditions, which are compatible with a wide range of functional groups. nih.govorganic-chemistry.org

Derivatization can also be achieved through silylation, where the hydroxyl group is converted to a silyl (B83357) ether using reagents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). researchgate.net This is often used for analytical purposes, such as preparing samples for gas chromatography-mass spectrometry (GC-MS). researchgate.netresearchgate.net

Table 2: Mitsunobu Reaction and Derivatization of this compound

Derivatization Strategy Reagents Resulting Functional Group Key Features
Mitsunobu Etherification R-OH, PPh₃, DEAD/DIAD Ether (-OR) Mild conditions, forms C-O bond
Mitsunobu Esterification R-COOH, PPh₃, DEAD/DIAD Ester (-OCOR) Inversion of stereochemistry at alcohol
Silylation MTBSTFA Silyl Ether (-OSi(CH₃)₂(t-Bu)) Forms stable derivatives for analysis

Reactivity of the Aromatic Ring in this compound

Post-Synthetic Electrophilic Aromatic Functionalization on the Phenol Nucleus

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the powerful electron-donating hydroxyl group. byjus.comlibretexts.org This activating effect is somewhat tempered by the electron-withdrawing nature of the nitromethyl group. The hydroxyl group directs incoming electrophiles primarily to the ortho and para positions. byjus.comresearchgate.net

Common EAS reactions applicable to this compound include:

Nitration: Treatment with dilute nitric acid can introduce a second nitro group onto the ring, likely at the 4- and 6-positions. byjus.com Using concentrated nitric acid could lead to the formation of polynitrated products. byjus.com

Halogenation: Phenols are highly reactive towards halogenation, often not requiring a Lewis acid catalyst. byjus.comlibretexts.org Reaction with bromine water, for instance, can lead to polybromination. byjus.com

Friedel-Crafts Reactions: While the hydroxyl group can complicate Friedel-Crafts alkylation and acylation by coordinating with the Lewis acid catalyst, these reactions are still feasible under specific conditions. libretexts.org For example, Friedel-Crafts alkylation of p-cresol (B1678582) is used to synthesize the antioxidant BHT. libretexts.org

Functionalization at Ortho, Meta, and Para Positions Relative to the Substituents

The regiochemical outcome of electrophilic substitution on this compound is determined by the combined directing effects of the existing substituents.

Hydroxyl Group (-OH): As a strongly activating ortho, para-director, it enhances electron density at positions 2, 4, and 6. byjus.com

Nitromethyl Group (-CH₂NO₂): This group is deactivating due to the inductive effect of the nitro group. Because the deactivating nitro group is insulated from the ring by a methylene (B1212753) spacer, its deactivating influence is less pronounced than a directly attached nitro group. It is generally considered a meta-director with respect to its own position, but its influence is largely overridden by the powerful -OH group.

Predicted Regioselectivity:

Para-position (C4): This position is activated by the -OH group and is sterically accessible. It is expected to be a major site of electrophilic attack.

Ortho-position (C6): This position is also strongly activated by the -OH group and is another likely site for substitution.

Ortho-position (C2): This position is already substituted.

Meta-positions (C3, C5): These positions are meta to the activating -OH group and are therefore less favored for electrophilic attack.

Therefore, electrophilic functionalization of this compound is expected to yield predominantly a mixture of 4- and 6-substituted products.

Tautomerism and Isomerization Pathways in this compound

Tautomerism: this compound can exhibit two forms of tautomerism.

Keto-Enol Tautomerism: Like other phenols, it exists in equilibrium with its keto tautomers (cyclohexadienones). quora.comstackexchange.com However, the enol (phenolic) form is overwhelmingly favored due to the stability gained from maintaining the aromaticity of the benzene (B151609) ring. quora.com The equilibrium constant for the enolization of phenol itself is extremely high (on the order of 10¹³), meaning the keto form is present in only trace amounts. quora.com

Nitro-Aci Tautomerism: The nitromethyl group itself can undergo tautomerization. The nitro form (-CH₂NO₂) is in equilibrium with the more acidic aci form, also known as a nitronic acid (=CHNO₂H). This equilibrium is typically base-catalyzed and is a characteristic reaction of primary and secondary nitroalkanes. The formation of the aci-tautomer is significant as the resulting nitronate anion is a key intermediate in reactions such as the Henry (nitro-aldol) reaction.

Isomerization: Isomerization of substituted phenols can refer to the migration of substituents around the aromatic ring. Such processes typically require harsh conditions, such as high temperatures and strong acid catalysts (e.g., aluminum fluoride (B91410) or hydrofluoric acid-treated alumina). google.comgoogle.com Under these conditions, the nitromethyl group on this compound could potentially migrate to the meta or para positions, leading to the formation of 3-(nitromethyl)phenol (B13580742) and 4-(nitromethyl)phenol. Recently, milder methods for the para- to meta-isomerization of phenols have been developed, suggesting that strategic isomerizations are becoming more accessible. nih.govthieme.de

Detailed Analysis of Nitro-Aci-Nitro Tautomerism and its Chemical Implications

Nitro compounds that possess at least one α-hydrogen can exhibit nitro-aci tautomerism. This process involves the migration of a hydrogen atom from the carbon adjacent to the nitro group to one of the oxygen atoms of the nitro group, resulting in the formation of an aci-nitro tautomer. website-files.comquora.com In the context of this compound, this equilibrium is a critical determinant of its reactivity.

The nitro form is generally more stable; however, the aci-nitro form is significantly more acidic. quora.com The presence of the ortho-hydroxyl group in this compound can influence this tautomeric equilibrium through intramolecular hydrogen bonding, potentially stabilizing the aci-nitro form to a greater extent than in other nitroalkanes. researchgate.net This stabilization can have profound implications for the compound's chemical behavior, affecting its acidity, solubility, and participation in reactions.

The conversion between the nitro and aci-nitro forms can be influenced by factors such as pH. website-files.com Under basic conditions, the equilibrium tends to shift towards the more acidic aci-nitro form, which can then be deprotonated to form a nitronate anion. This anion is a key intermediate in various synthetic transformations. Conversely, under acidic conditions, the equilibrium favors the nitro form. rsc.org

The ability to exist in these two tautomeric forms means that this compound can react as either a carbon acid (from the nitro form) or an oxygen acid (from the aci-nitro form), expanding its synthetic utility. The distinct electronic and structural features of each tautomer also influence its interaction with other molecules and its spectroscopic properties.

Exploration of Intramolecular Rearrangement Mechanisms

Beyond tautomerism, this compound can potentially undergo intramolecular rearrangements, particularly under specific reaction conditions such as photolysis or thermal stress. One notable rearrangement for ortho-substituted aromatic nitro compounds is the light-induced migration of the nitro group. researchgate.net

In the case of this compound, intramolecular hydrogen transfer from the phenolic hydroxyl group to the nitro group can lead to the formation of a transient aci-nitro intermediate. This intermediate can then undergo further rearrangements. The close proximity of the nitromethyl and hydroxyl groups facilitates such intramolecular processes.

Furthermore, the potential for intramolecular cyclization exists, where the nucleophilic oxygen of the hydroxyl group could attack the electrophilic nitrogen of the nitro group, or the carbon of the nitromethyl group, especially if the latter is activated. Such cyclization reactions would lead to the formation of heterocyclic structures, significantly altering the molecular framework. The specific pathways and products of these rearrangements are highly dependent on the reaction conditions, including temperature, solvent, and the presence of catalysts or other reagents.

Research into the intramolecular rearrangements of similar ortho-substituted phenols provides a basis for predicting the behavior of this compound. For instance, studies on related compounds have shown that the formation of cyclic intermediates can be a key step in their decomposition or transformation pathways.

Derivatives, Analogues, and Advanced Structural Modifications of 2 Nitromethyl Phenol

Synthesis and Reactivity Profiles of Substituted 2-(Nitromethyl)phenol Analogues

The reactivity of the this compound scaffold is significantly influenced by the nature and position of substituents on the aromatic ring. These modifications can alter the electron density of the ring and the acidity of the phenolic proton, thereby affecting the course and outcome of chemical transformations.

Halogenated, Alkyl, and Aryl Substituted Derivatives

The synthesis of substituted this compound analogues often involves multi-step procedures. For instance, substituted phenols can be synthesized with precise regiochemical control through a one-step conversion of hydroxypyrone and nitroalkene starting materials. oregonstate.edu This method allows for the preparation of a wide array of substituted phenols, including those with halogen, alkyl, and aryl groups. oregonstate.edu

The introduction of substituents onto the phenol (B47542) ring can be achieved through various synthetic strategies. For example, the synthesis of substituted aryl-2-nitrovinyl derivatives, which can be precursors to substituted 2-(nitromethyl)phenols, has been reported. nih.govbrieflands.comresearchgate.netnih.gov These syntheses often begin with the reaction of a substituted aldehyde with nitromethane (B149229). brieflands.comresearchgate.net The resulting nitrostyrene (B7858105) can then undergo further modifications. brieflands.comresearchgate.net

The reactivity of these derivatives is a subject of considerable interest. For example, the presence of electron-withdrawing groups, such as halogens, can enhance the acidity of the phenolic hydroxyl group and influence the nucleophilicity of the aromatic ring. libretexts.org Conversely, electron-donating groups, like alkyl substituents, can increase the electron density of the ring, making it more susceptible to electrophilic attack. The steric hindrance imposed by bulky alkyl or aryl groups can also direct the regioselectivity of subsequent reactions. nih.gov

A variety of substituted phenol derivatives have been synthesized and their reactivity explored. These include chloroacetyl derivatives of thymol (B1683141) and propofol, which were prepared with the aim of introducing an imidazole (B134444) moiety. finechem-mirea.ru The synthesis of 2,6-disubstituted phenol derivatives has also been a focus of research. nih.gov

Table 1: Examples of Substituted this compound Analogues and Their Synthetic Precursors

Compound/PrecursorSubstituent(s)Synthetic Method HighlightReference(s)
Substituted Aryl-2-Nitrovinyl DerivativesHalogen, Alkyl, ArylReaction of nitromethane with appropriate aldehydes nih.govbrieflands.comresearchgate.netnih.gov
2,6-Disubstituted PhenolsAlkylNot specified nih.gov
Chloroacetylated PhenolsIsopropyl, MethylO-acylation using chloroacetyl chloride or anhydride finechem-mirea.ru
Highly Substituted PhenolsVariousOne-step conversion of hydroxypyrones and nitroalkenes oregonstate.edu
2-Bromo PhenolsVariousBromination-dehydrobromination of cyclohexanones researchgate.net

Heterocyclic Systems Fused with or Incorporating the this compound Scaffold

The fusion or incorporation of the this compound scaffold into heterocyclic systems has led to the development of novel molecular architectures with unique properties. nih.govnih.gov Nitrogen-containing heterocycles are of particular importance in medicinal chemistry. nih.govnih.gov The synthesis of such compounds often involves the strategic use of the functional groups present in this compound.

For example, the phenolic hydroxyl group can act as a nucleophile in reactions to form ether linkages, which can be a key step in the construction of certain heterocyclic rings. The nitromethyl group can also participate in various transformations, such as reduction to an amino group, which can then be used to build nitrogen-containing heterocycles.

One approach to synthesizing meta-nitro phenol derivatives, which can be challenging due to the ortho-para directing effect of the hydroxyl group, involves protecting the OH group before nitration. google.com Another strategy is to introduce a specific substituent that directs the nitration to the meta position. google.com

The synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide, an intermediate for a radiotracer candidate, involves the demethylation of a methoxy (B1213986) derivative. nih.gov This highlights the importance of functional group interconversion in the synthesis of complex heterocyclic systems.

Design and Synthesis of Prodrug Candidates and Biologically Inspired Structural Motifs Incorporating the this compound Core

The this compound core serves as a valuable building block in the design and synthesis of more complex molecules, including prodrug candidates and biologically inspired motifs. The synthetic methodologies employed focus on the strategic incorporation of this core structure.

Strategic Incorporation into Complex Natural Product Architectures

The structural features of this compound make it an attractive starting point for the synthesis of natural product analogues. Natural phenols are a diverse class of compounds with a wide range of biological activities. nih.govresearchgate.net The semi-synthesis and total synthesis of natural phenol derivatives often involve the modification of existing phenolic scaffolds or the de novo construction of the entire molecule. nih.govresearchgate.net

The synthesis of substituted aryl-2-nitrovinyl derivatives, for example, has been explored as a route to small molecule proteasome inhibitors. nih.govnih.gov These compounds act as Michael acceptors, a common motif in biologically active molecules. nih.govnih.gov The synthetic routes often involve the condensation of an aldehyde with nitromethane, followed by further functionalization. brieflands.comresearchgate.net

Polymeric and Supramolecular Assemblies Utilizing this compound Moieties

The ability of the this compound unit to participate in non-covalent interactions makes it a suitable component for the construction of polymeric and supramolecular assemblies. frontiersin.org The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the aromatic ring can engage in π-π stacking interactions.

The synthesis of polymers incorporating phenolic moieties has been an active area of research. For example, optically active polybinaphthyls have been synthesized from achiral naphthol substrates using asymmetric oxidative phenolic coupling. nih.gov This method allows for the creation of chiral polymers with well-defined structures. nih.gov

Supramolecular structures can be formed through the self-assembly of molecules held together by non-covalent forces. frontiersin.org The design of these systems often relies on the careful placement of functional groups that can direct the assembly process. The this compound moiety, with its combination of a hydrogen-bonding group and an aromatic ring, is well-suited for this purpose. Phenol derivatives are used as intermediates in the production of various materials, including plastics. ontosight.ai

Mechanistic Investigations and Reaction Dynamics of 2 Nitromethyl Phenol Chemistry

Elucidation of Reaction Mechanisms for 2-(Nitromethyl)phenol Formation

The synthesis of this compound is not commonly detailed, thus its formation is best understood through analogous and well-established synthetic routes. The most plausible pathway is a variation of the Henry reaction, or nitroaldol reaction, which involves the carbon-carbon bond formation between a nitroalkane and a carbonyl compound. wikipedia.orgorganic-chemistry.org In this context, the reaction would occur between salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) and nitromethane (B149229).

The mechanism commences with the deprotonation of nitromethane at the α-carbon by a base, creating a resonance-stabilized nitronate anion. This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of salicylaldehyde. The resulting intermediate is a β-nitro alkoxide. Subsequent protonation of this alkoxide by the conjugate acid of the base yields the final product, 2-(hydroxymethyl)-2-(nitromethyl)phenol, which upon dehydration would lead to a related structure. All steps in the Henry reaction are reversible. wikipedia.org

An alternative pathway involves the palladium-catalyzed cross-coupling of an ortho-halophenol with nitromethane. organic-chemistry.org This method uses a palladium catalyst, often with a specialized ligand like XPhos, to couple the aryl halide with the nitronate anion, providing a direct route to arylnitromethanes. organic-chemistry.org

Understanding the reaction dynamics requires a close examination of the transition states (TS) involved. For the Henry reaction pathway, computational studies on analogous systems provide insight into the key energetic barriers and molecular geometries. The transition state involves the approach of the nucleophilic nitronate to the aldehyde's carbonyl group. researchgate.net

Theoretical calculations suggest that the reaction can proceed through different transition state geometries, often described as syn and anti, which dictate the stereochemistry of the product. The relative energies of these transition states are influenced by steric repulsion between the substituents and electronic interactions. nih.gov In catalyzed versions of the reaction, the transition state is a highly organized assembly where the catalyst, aldehyde, and nitronate are held in a specific orientation. researchgate.net For example, organocatalysts can activate the aldehyde through hydrogen bonding while simultaneously positioning the nitromethane for nucleophilic attack. This coordination lowers the activation energy and controls the stereochemical outcome. researchgate.net

Computational models predict that the reaction between formaldehyde and phenol (B47542) to form hydroxymethylphenol proceeds via an Sn2-like mechanism, which is energetically favored over a four-centered mechanism. usda.gov Similar principles would apply to the more complex nitromethylation reaction, where the geometry of the approach between the nitronate and the phenolic aldehyde dictates the reaction rate and regioselectivity.

The choice of catalyst and reagents profoundly influences the reaction pathway, yield, and selectivity in the formation of this compound analogues. The Henry reaction, being base-catalyzed, can be promoted by a wide array of catalysts. wikipedia.org These range from simple ionic bases like alkali hydroxides to non-ionic organic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). wikipedia.org

In recent decades, significant advancements have been made in asymmetric catalysis, employing chiral metal complexes and organocatalysts to achieve high enantioselectivity. organic-chemistry.orguwindsor.ca Chiral ligands bound to metals like copper, zinc, or magnesium can create a chiral environment that directs the approach of the nucleophile to one face of the aldehyde, leading to a specific stereoisomer. wikipedia.orguwindsor.ca Similarly, chiral organocatalysts, such as guanidines and cinchona alkaloids, utilize non-covalent interactions like hydrogen bonding to organize the reactants in the transition state. mdpi.com

The reagent choice also dictates the type of functionalization. While the Henry reaction adds a nitromethyl group via C-C bond formation, other reagents can achieve different functionalizations. For instance, using a combination of ammonium (B1175870) nitrate (B79036) (NH₄NO₃) and potassium bisulfate (KHSO₄) allows for the regioselective ortho-nitration of phenols, adding a nitro (-NO₂) group directly to the ring rather than a nitromethyl (-CH₂NO₂) group. dergipark.org.tr

Table 1: Influence of Catalysts on Analogous Henry Reactions
Catalyst TypeExamplesRole and Effect on Reaction PathwayReference
Ionic BasesNaOH, K₂CO₃, AlkoxidesActs as a simple Brønsted-Lowry base to deprotonate the nitroalkane, initiating the reaction. Generally provides little stereocontrol. wikipedia.org
Non-ionic Organic BasesDBU, TMG, DBNOffers better solubility in organic solvents compared to ionic bases. Promotes the reaction under milder conditions. wikipedia.org
Chiral Metal ComplexesCu(OAc)₂ with chiral diamine or bis(oxazoline) ligandsActs as a Lewis acid to coordinate and activate the aldehyde, while the chiral ligand creates an asymmetric environment, controlling enantioselectivity. organic-chemistry.org
OrganocatalystsChiral Guanidines, Cinchona Alkaloids (e.g., Cupreine)Utilizes hydrogen bonding and other non-covalent interactions to activate both the nucleophile and electrophile, leading to high enantioselectivity. mdpi.com
Heterogeneous CatalystsLayered Double Hydroxides (LDHs)Provides a solid basic surface, facilitating the reaction under environmentally benign conditions and allowing for easier catalyst separation. scirp.org

Mechanistic Studies of this compound Reactivity and Transformations

The reactivity of this compound is characterized by the chemical transformations of its two primary functional groups. The nitromethyl group is a versatile synthetic handle, readily converted into other functionalities. Common transformations include:

Reduction: The nitro group can be reduced to an amino group (-NH₂), yielding 2-(aminomethyl)phenol, a valuable β-amino alcohol.

Dehydration: Elimination of water from the β-nitro alcohol structure can produce the corresponding nitroalkene.

Oxidation: Oxidation of the secondary alcohol can yield an α-nitro ketone. wikipedia.org

The phenolic moiety also dictates the molecule's reactivity, particularly in reactions involving the aromatic ring. The hydroxyl group is a strong activating group, making the ring highly susceptible to electrophilic aromatic substitution. byjus.com Furthermore, the reactivity of the phenolic O-H bond, especially in reactions with free radicals, is a key characteristic. These reactions can proceed through several distinct mechanisms, including Hydrogen Atom Transfer (HAT), Proton-Coupled Electron Transfer (PCET), or Sequential Proton-Loss Electron Transfer (SPLET), depending on the radical, solvent, and pH. researchgate.netnih.gov

Quantitative analysis of reaction rates and energy changes provides a deeper understanding of the mechanisms governing this compound chemistry. For the Henry reaction, kinetic studies reveal important details about the rate-determining steps and the influence of reaction conditions. For example, experimental investigation of the reaction between benzaldehyde and nitropropane showed second-order rate constants of 0.91 M⁻¹s⁻¹ in water and a significantly faster 52.0 M⁻¹s⁻¹ in DMSO, highlighting the profound impact of the solvent. nih.gov

The kinetics of phenol reactions, in general, are highly dependent on the substituents on the aromatic ring. Electron-donating groups tend to increase the rate of electrophilic substitution, while electron-withdrawing groups decrease it. mdpi.com

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) define the feasibility and position of equilibrium for a reaction. For instance, the adsorption of phenol onto activated carbon is an exothermic and spontaneous process, with reported ΔH values around -25.7 kJ/mol and ΔG values ranging from -5.3 to -12.3 kJ/mol·K. quora.comnih.gov While specific thermodynamic data for this compound are scarce, data for related compounds like 3-nitrophenol and 4-nitrophenol (B140041) are available, with standard enthalpies of formation (ΔfH°solid) of -200.5 kJ/mol and -205.7 kJ/mol, respectively. nist.gov

Table 2: Kinetic Data for the Analogous Henry Reaction of Benzaldehyde and Nitropropane
SolventSecond-Order Rate Constant (k)Activation Free Energy (ΔG‡) - ComputationalReference
Water (H₂O)0.91 M⁻¹s⁻¹20.3 kcal/mol nih.gov
Dimethyl Sulfoxide (B87167) (DMSO)52.0 M⁻¹s⁻¹18.1 kcal/mol nih.gov

Solvents play a critical role in mediating chemical reactions by stabilizing reactants, intermediates, and transition states differently. researchgate.net In reactions involving phenols, the hydrogen-bond-accepting and anion-solvating abilities of the solvent can dictate the operative mechanism (e.g., HAT vs. SPLET). nih.gov

For the Henry reaction, computational and experimental studies have shown that both reaction rate and stereoselectivity are highly solvent-dependent. The reaction between nitropropane and benzaldehyde is significantly slower in water than in DMSO. nih.gov This is attributed to the fact that proceeding to the charge-delocalized transition state weakens the hydrogen bonds between water and the nitronate reactant. In contrast, the weakening of ion-dipole interactions in DMSO is less pronounced, resulting in a lower activation barrier. nih.gov Furthermore, polar solvents can facilitate the kinetic reprotonation of the intermediate nitronate, which can influence the final diastereomeric ratio of the product. nih.gov In the halogenation of phenols, using a solvent of low polarity like CHCl₃ can favor the formation of monobromophenols, whereas reacting in bromine water leads to the formation of 2,4,6-tribromophenol. byjus.com

Stereoelectronic effects are fundamental to controlling the regiochemistry and stereochemistry of reactions involving this compound. The hydroxyl group of the phenol is a powerful ortho-, para-directing group in electrophilic aromatic substitution. byjus.comquora.com This is due to the donation of an oxygen lone pair into the aromatic π-system, which increases the electron density at the ortho and para positions, making them more nucleophilic and better able to stabilize the positive charge in the reaction intermediate (the arenium ion). byjus.comgoogle.com

Therefore, in the synthesis of this compound, functionalization is directed to the positions ortho and para to the hydroxyl group. Achieving ortho-selectivity, as required for the target molecule, often necessitates specific strategies to overcome the steric hindrance at this position or to block the more accessible para position. Chelation control, where a metal cation coordinates to both the phenolic oxygen and a reagent, can be a powerful tool to direct functionalization to the ortho position. researchgate.net The choice of nitrating agent can also provide regiochemical control; for example, some reagent systems show a high preference for ortho-nitration of phenols. dergipark.org.tr

In the Henry reaction itself, stereoelectronic effects within the transition state determine the stereochemical outcome. The relative orientation of the nitronate and the aldehyde is governed by minimizing steric clashes and optimizing orbital overlap, which can be influenced and controlled by a chiral catalyst. researchgate.net

Application of Advanced Spectroscopic Techniques for Mechanistic Interrogation

The elucidation of complex reaction mechanisms and the transient species involved in the chemistry of 2-Nitrophenol (B165410) relies heavily on the application of sophisticated spectroscopic techniques. These methods provide real-time insights into reaction progress and the fleeting existence of intermediates that are crucial for a comprehensive understanding of the reaction dynamics.

In Situ NMR Spectroscopy for Monitoring Reaction Progress

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions in real-time directly within the NMR tube. iastate.edu This method allows for the simultaneous observation and quantification of reactants, intermediates, and products as a function of time, providing valuable kinetic data and mechanistic insights.

The primary advantage of in situ NMR is its ability to provide detailed structural information about all species present in the reaction mixture without the need for sample extraction or quenching of the reaction. nih.govresearchgate.net By acquiring a series of NMR spectra at specific time intervals, a kinetic profile of the reaction can be constructed. The signal intensity of each nucleus is directly proportional to its concentration, enabling the determination of reaction rates and orders.

Key parameters that can be obtained from in situ NMR studies include:

Concentration profiles: Tracking the decrease in reactant signals and the increase in product signals over time.

Identification of intermediates: Detecting the transient appearance and disappearance of signals corresponding to intermediate species.

While specific in situ NMR studies on the reactions of 2-Nitrophenol are not extensively detailed in the provided search results, the general applicability of this technique is well-established for a wide range of chemical transformations. For instance, the hydrolysis of acetic anhydride has been successfully monitored using benchtop NMR spectrometers, allowing for the determination of rate constants and activation energy. magritek.com

Table 1: General Parameters for In Situ NMR Reaction Monitoring

ParameterDescriptionTypical Application
NucleusThe atomic nucleus being observed (e.g., ¹H, ¹³C, ³¹P).¹H is most common due to its high natural abundance and sensitivity.
SolventDeuterated solvent to avoid interference with the analyte signals.The choice of solvent depends on the solubility of reactants and the reaction temperature.
TemperatureThe reaction can be conducted at a controlled temperature inside the NMR probe.Allows for the study of temperature-dependent kinetics.
Acquisition TimeThe time required to obtain a single NMR spectrum.Needs to be significantly shorter than the half-life of the reaction.
Time IntervalsThe delay between the acquisition of successive spectra.Determines the resolution of the kinetic profile.

Time-Resolved Spectroscopy for Elucidating Transient Intermediates

Time-resolved spectroscopy encompasses a suite of techniques designed to probe the dynamics of short-lived excited states and transient chemical species generated during a chemical reaction, often initiated by a pulse of light (photolysis). These methods are indispensable for studying the photochemistry of compounds like 2-Nitrophenol.

Femtosecond transient absorption (fs-TA) spectroscopy is a particularly powerful tool in this domain. nih.govnih.gov In a typical fs-TA experiment, a "pump" laser pulse excites the sample, and a subsequent "probe" pulse, delayed by a precisely controlled time, measures the absorption spectrum of the transient species. By varying the delay between the pump and probe pulses, the evolution of these species can be tracked on timescales ranging from femtoseconds to nanoseconds.

Studies on 2-Nitrophenol (o-NP) using fs-TA spectroscopy have provided significant insights into its excited-state dynamics and the formation of transient intermediates. nih.govresearchgate.netsemanticscholar.org Upon photoexcitation, 2-Nitrophenol can undergo several ultrafast processes, including excited-state intramolecular proton transfer (ESIPT). nih.govmdpi.com

Research has shown that upon excitation with UV light, 2-Nitrophenol can form transient species. researchgate.net For instance, time-resolved photoelectron spectroscopy has been used to investigate the initial deactivation pathways of gaseous 2-nitrophenol, postulating the formation of an aci-nitro isomer as a possible intermediate. researchgate.net Furthermore, studies in aqueous solution suggest that the photolysis of 2-Nitrophenol can lead to the formation of nitrous acid (HONO). nih.govsemanticscholar.org

Table 2: Key Findings from Time-Resolved Spectroscopy of 2-Nitrophenol

TechniqueObservationTimescaleImplication
Femtosecond Transient Absorption (fs-TA)Evolution of excited singlet states (S₁)Sub-picosecondCharacterization of the initial photophysical processes following light absorption. researchgate.net
Time-Resolved Photoelectron Spectroscopy (TRPES)Formation of a bicyclic intermediate followed by NO dissociation.Not specifiedElucidation of the photofragmentation pathway in the gas phase. researchgate.net
Femtosecond Stimulated Raman Spectroscopy (FSRS)Vibrational dynamics of the excited state.FemtosecondsProvides structural information about the transient species. nih.govnih.gov

The application of these advanced spectroscopic techniques is crucial for constructing a detailed mechanistic picture of the chemical transformations of 2-Nitrophenol, from the initial excitation event to the formation of final products, by directly observing the transient species that govern the reaction pathways.

Spectroscopic and Advanced Structural Elucidation Techniques for 2 Nitromethyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(nitromethyl)phenol in solution. It provides information on the chemical environment of magnetically active nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the structural integrity and connectivity of this compound.

In the ¹H NMR spectrum, the chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group. The protons on the benzene (B151609) ring typically appear as multiplets in the aromatic region of the spectrum. The methylene (B1212753) protons of the nitromethyl group exhibit a distinct singlet, with its chemical shift influenced by the adjacent nitro group. The phenolic proton often appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent due to hydrogen bonding.

The ¹³C NMR spectrum provides information about the carbon framework. The carbon atom attached to the hydroxyl group (C-OH) and the carbon bearing the nitromethyl group (C-CH₂NO₂) show characteristic chemical shifts. The remaining aromatic carbons also have distinct resonances, which can be assigned based on their substitution patterns and comparison with predicted spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted NMR data. Actual experimental values may vary based on solvent and other experimental conditions.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic H~6.8-7.5 (multiplet)
-CH₂-~5.5 (singlet)
-OHVariable (broad singlet)
C1 (-OH)~155
C2 (-CH₂NO₂)~125
C3~116
C4~130
C5~120
C6~129
-CH₂NO₂~79

Data is illustrative and based on general principles of NMR spectroscopy and comparison with similar structures.

Two-dimensional (2D) NMR techniques are instrumental in providing a more detailed picture of the molecular structure of this compound, resolving ambiguities that may arise from 1D spectra. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent aromatic protons, helping to definitively assign their positions on the benzene ring. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the resonances of the aromatic C-H units and the methylene group (-CH₂-). wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for confirming the connectivity between the nitromethyl group and the phenol (B47542) ring, as correlations would be expected between the methylene protons and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the context of this compound, NOESY can help to understand the preferred conformation of the nitromethyl group relative to the hydroxyl group and the aromatic ring. numberanalytics.com

Variable temperature (VT) NMR studies are employed to investigate dynamic processes such as tautomeric equilibria and conformational changes. ox.ac.uk For this compound, the primary focus of VT-NMR would be to study the potential for keto-enol tautomerism, where a proton might transfer from the phenolic hydroxyl group to the nitro group, forming a quinone-like structure. By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and line shapes of the signals, which can provide thermodynamic and kinetic information about these equilibria. nih.govrit.edu Additionally, VT-NMR can be used to study the rotational dynamics of the nitromethyl and hydroxyl groups. ox.ac.uk

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules, providing valuable information about functional groups and intermolecular interactions.

The IR and Raman spectra of this compound are characterized by distinct vibrational bands corresponding to its functional groups.

Nitro Group (NO₂): The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch (νas) typically found in the range of 1500-1600 cm⁻¹ and a symmetric stretch (νs) appearing between 1300-1390 cm⁻¹. scirp.org

Phenolic Group (-OH): The O-H stretching vibration of the phenolic group gives rise to a broad band in the IR spectrum, usually in the region of 3200-3600 cm⁻¹. The broadness of this band is indicative of hydrogen bonding. The C-O stretching vibration of the phenol is typically observed in the 1200-1260 cm⁻¹ region.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound This table presents typical frequency ranges. Actual values can be influenced by the molecular environment and intermolecular interactions.

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500 - 1600
Symmetric Stretch1300 - 1390
Phenolic (-OH)O-H Stretch3200 - 3600 (broad)
C-O Stretch1200 - 1260
Aromatic RingC=C Stretch1450 - 1600
C-H Stretch3000 - 3100

Data is based on established vibrational spectroscopy correlations.

The positions and shapes of the vibrational bands in the IR and Raman spectra provide significant insights into hydrogen bonding and the conformational preferences of this compound.

The broadness and red-shift (shift to lower frequency) of the O-H stretching band are direct evidence of intermolecular and potentially intramolecular hydrogen bonding. In this compound, an intramolecular hydrogen bond can form between the phenolic hydrogen and one of the oxygen atoms of the nitro group. This interaction would lead to a more pronounced red-shift of the O-H stretching frequency compared to a scenario with only intermolecular hydrogen bonding.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman data to perform a detailed vibrational analysis. researchgate.net By calculating the theoretical vibrational frequencies for different possible conformers (e.g., with and without intramolecular hydrogen bonding), a more accurate assignment of the experimental spectra can be achieved, providing a deeper understanding of the molecule's preferred conformation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For this compound, this method provides valuable insights into its electronic structure and the influence of its chemical environment. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The primary transitions observed in this range are π → π* and n → π* transitions, which are characteristic of compounds containing π-systems and heteroatoms with non-bonding electrons, such as the aromatic ring, the nitro group, and the hydroxyl group in this compound. libretexts.org

Analysis of Electronic Transitions and Chromophoric Interactions

The UV-Vis spectrum of this compound is characterized by absorption bands that arise from electronic transitions within its chromophores. The key chromophores in this molecule are the benzene ring, the nitro group (-NO₂), and the hydroxyl group (-OH). The interaction between these groups significantly influences the energy of the molecular orbitals and, consequently, the wavelengths of maximum absorption (λmax). docbrown.infoslideshare.net

In similar molecules like 2-nitrophenol (B165410), the absorption spectrum shows distinct peaks. For instance, 2-nitrophenol exhibits a peak around 351 nm attributed to the S₀–S₁ transition and another at 279 nm corresponding to the S₀–S₄ transition. nih.gov Both of these are associated with charge transfer from the phenol to the nitro group. nih.gov The presence of the methylene bridge in this compound will influence the extent of this direct conjugation and thus the specific λmax values. The electronic transitions in molecules with such functional groups can include n→π* and π→π* transitions. youtube.com The n→π* transitions, involving the non-bonding electrons of the oxygen atoms, are generally of lower intensity. youtube.com

Solvent Polarity and pH Effects on UV-Vis Absorption Maxima

The UV-Vis absorption spectrum of this compound is sensitive to both the polarity of the solvent and the pH of the solution. These environmental factors can alter the electronic ground and excited states of the molecule, leading to shifts in the absorption maxima. slideshare.netyoutube.com

Solvent Polarity:

The polarity of the solvent can influence the position of λmax. youtube.com In polar solvents, molecules with polar functional groups, such as the hydroxyl and nitro groups in this compound, can engage in dipole-dipole interactions or form hydrogen bonds. youtube.comyoutube.com

For π → π transitions*, an increase in solvent polarity generally leads to a bathochromic (red) shift, meaning the absorption moves to a longer wavelength. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent. youtube.com

For n → π transitions*, an increase in solvent polarity typically results in a hypsochromic (blue) shift, where the absorption moves to a shorter wavelength. This occurs because the non-bonding electrons in the ground state are stabilized by hydrogen bonding with polar solvent molecules, increasing the energy gap between the ground and excited states. youtube.com

For example, the electronic spectra of similar phenols have been studied in polar protic solvents like methanol (B129727) and aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), revealing solvatochromic behavior. researchgate.net

pH Effects:

The pH of the solution can dramatically alter the UV-Vis spectrum of this compound due to the acidic nature of the phenolic hydroxyl group. 9afi.com In basic solutions, the hydroxyl group can be deprotonated to form a phenoxide ion. 9afi.comyoutube.comresearchgate.net

This deprotonation increases the electron-donating ability of the oxygen, enhancing conjugation with the aromatic ring. This extended conjugation lowers the energy gap between the HOMO and LUMO, resulting in a significant bathochromic shift and often an increase in absorption intensity (hyperchromic effect). youtube.com9afi.comyoutube.com The formation of the phenoxide ion introduces a stronger chromophore compared to the protonated phenol. 9afi.com The pKa value of a phenol can be determined by monitoring the changes in its UV-Vis spectrum as a function of pH. stackexchange.com

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Fragmentation Pathway Analysis for Structural Information

In mass spectrometry, a molecule is ionized, often leading to the formation of a molecular ion (M⁺·). This ion is typically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral species. libretexts.org The fragmentation pattern is a molecular fingerprint that provides valuable structural information. libretexts.org

For this compound, the molecular ion would have an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve:

Loss of the nitro group: A common fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da). youtube.com

Cleavage of the benzylic bond: The bond between the phenyl ring and the nitromethyl group is a likely site for cleavage. This could lead to the formation of a stable benzyl-type cation or a hydroxytropylium ion.

Fragmentation of the side chain: The nitromethyl group itself can fragment.

Phenolic fragmentation: Phenols can exhibit characteristic losses, such as the loss of CO. youtube.com

The fragmentation of a related compound, phenol, shows a strong molecular ion peak, which is also the base peak, and fragments corresponding to the loss of CO. youtube.com Aromatic compounds often produce a phenyl cation at m/z 77. youtube.com The presence of the nitromethyl group will introduce additional and competing fragmentation pathways. For instance, in nitroalkanes, the molecular ion peak is often weak or absent due to extensive fragmentation. youtube.com

High-Resolution Mass Spectrometry for Precise Elemental Composition Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements of the molecular ion and its fragments, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of an ion.

For this compound (C₇H₇NO₃), the exact mass of the molecular ion can be calculated based on the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Nitrogen-14, and Oxygen-16). The calculated exact mass for C₇H₇NO₃ is 153.0426 g/mol . nih.gov An HRMS measurement of the molecular ion that matches this value would confirm the elemental formula of the compound. This technique is invaluable for distinguishing between compounds that have the same nominal mass but different elemental compositions. HRMS is also used to determine the elemental formulas of fragment ions, which further aids in elucidating the fragmentation pathways and confirming the structure of the molecule. nih.gov

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, the precise positions of atoms within the crystal lattice can be determined, providing detailed information about bond lengths, bond angles, and intermolecular interactions.

A crystallographic study of this compound would similarly reveal:

The conformation of the nitromethyl group relative to the phenyl ring.

The presence and nature of any intramolecular hydrogen bonds between the hydroxyl and nitromethyl groups.

The packing of the molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonding and van der Waals interactions.

This technique is considered the gold standard for structural elucidation when a suitable single crystal can be obtained. nih.govnih.govacs.orgresearchgate.net

Table of Spectroscopic and Crystallographic Data for this compound and Related Compounds

TechniqueCompoundKey FindingsReference
UV-Vis Spectroscopy 2-Nitrophenolλmax at 351 nm (S₀–S₁) and 279 nm (S₀–S₄) in water. nih.gov nih.gov
3-Nitrophenolλmax at 275 nm and 340 nm. docbrown.info docbrown.info
Mass Spectrometry This compoundCalculated Exact Mass: 153.0426 g/mol . nih.gov nih.gov
PhenolStrong molecular ion peak (base peak) at m/z 94. youtube.com youtube.com
X-ray Crystallography 2-NitrophenolMonoclinic, P 1 21/c 1, a=6.3511 Å, b=14.3305 Å, c=6.6757 Å, β=103.348°. nih.gov nih.gov

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

A comprehensive search of prominent scientific databases, including the Cambridge Structural Database (CSD) and major chemical information repositories such as PubChem, indicates that as of late 2024, a complete single-crystal X-ray diffraction study for this compound has not been reported in the peer-reviewed scientific literature. Consequently, detailed experimental data on its crystal system, space group, unit cell dimensions, and precise atomic coordinates are not publicly available.

While computed 3D conformers and other theoretical structural data for this compound are available in databases like PubChem, these are predictions and have not been experimentally verified by single-crystal X-ray diffraction. nih.gov The absence of experimental crystallographic data means that key structural parameters such as bond lengths, bond angles, and torsion angles for this compound in the solid state have not been definitively determined.

For context, the crystal structure of the related compound, 2-nitrophenol, has been determined. It crystallizes in the monoclinic space group P2₁/c. nih.gov However, the addition of a methylene group between the phenyl ring and the nitro group in this compound is expected to significantly alter its molecular conformation and crystal packing.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Given the lack of an experimentally determined crystal structure for this compound, a definitive analysis of its intermolecular interactions and crystal packing motifs is not possible. Such an analysis is entirely dependent on having precise knowledge of the molecular arrangement in the crystal lattice, which is obtained from single-crystal X-ray diffraction data.

In the absence of experimental data, one can only speculate on the potential intermolecular interactions based on the functional groups present in the molecule: a hydroxyl group (-OH), a nitromethyl group (-CH₂NO₂), and a phenyl ring. It is plausible that the crystal structure would be stabilized by a network of hydrogen bonds, likely involving the hydroxyl group as a hydrogen bond donor and the oxygen atoms of the nitro group as acceptors. The aromatic rings could also participate in π-π stacking interactions, further stabilizing the crystal packing. However, without experimental data, the specific nature and geometry of these interactions remain unknown.

Computational and Theoretical Studies of 2 Nitromethyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to investigate the intrinsic properties of 2-(nitromethyl)phenol at the atomic and electronic levels. These computational methods allow for the detailed exploration of its molecular structure, electronic behavior, and reactivity, providing insights that complement experimental findings.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and systematically adjusting their positions until a configuration with the lowest possible energy is found. This optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

The calculated bond lengths and angles for the optimized geometry of this compound would be expected to show some deviation from standard values due to the electronic effects of the substituents. For example, the C-O and C-N bond lengths might be shorter than typical single bonds due to resonance effects involving the aromatic ring. longdom.org Similarly, the bond angles within the phenyl ring might be slightly distorted from the ideal 120° of a perfect hexagon due to the presence of the hydroxyl and nitromethyl groups. jetir.org

Electronic Structure Analysis and Molecular Orbital Theory (HOMO-LUMO)

Electronic structure analysis delves into the arrangement and energies of electrons within a molecule. Molecular Orbital (MO) theory is a cornerstone of this analysis, describing how atomic orbitals combine to form molecular orbitals that span the entire molecule. utah.edunumberanalytics.com Two of the most important molecular orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the innermost empty orbital and relates to the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. wuxiapptec.comnih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity, greater polarizability, and lower kinetic stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the oxygen atom of the hydroxyl group, reflecting their electron-donating nature. The LUMO, on the other hand, is likely to be concentrated on the electron-withdrawing nitro group and the adjacent carbon atom. This distribution of frontier molecular orbitals suggests that the molecule would be susceptible to electrophilic attack at the phenol ring and nucleophilic attack at the nitromethyl group.

The HOMO-LUMO energy gap can be calculated using various quantum chemical methods. For example, in a study of 2-nitrophenol (B165410), the HOMO-LUMO energy gap was calculated to be 4.03 eV. longdom.org A similar calculation for this compound would provide a quantitative measure of its reactivity. The energies of the HOMO and LUMO are also used to calculate other important electronic properties such as ionization potential (approximated as -E_HOMO) and electron affinity (approximated as -E_LUMO). researchgate.net

The distribution of electron density within the molecule can be visualized through molecular electrostatic potential (MEP) maps. These maps show regions of positive and negative electrostatic potential on the molecular surface, indicating areas that are electron-rich (nucleophilic) or electron-poor (electrophilic), respectively. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and nitro groups, and positive potential around the hydrogen atom of the hydroxyl group and the phenyl ring hydrogens.

Prediction of Vibrational Frequencies and Spectroscopic Parameters

Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of its atoms. These predicted frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes.

The calculation of vibrational frequencies is typically performed after geometry optimization. The process involves computing the second derivatives of the energy with respect to the atomic coordinates, which gives the force constants for the various vibrational modes. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, as the theoretical methods tend to overestimate the frequencies due to the neglect of anharmonicity. niscpr.res.in

For this compound, the predicted vibrational spectrum would show characteristic bands for the functional groups present. These would include:

O-H stretching: A broad band in the high-frequency region of the IR spectrum, characteristic of the hydroxyl group.

C-H stretching: Bands corresponding to the aromatic C-H bonds.

NO₂ stretching: Asymmetric and symmetric stretching vibrations of the nitro group.

C-N stretching: The vibration of the bond connecting the nitro group to the methyl carbon.

C-O stretching: The vibration of the bond between the phenyl ring and the hydroxyl group.

Ring vibrations: Various stretching and bending modes of the phenyl ring.

In addition to vibrational frequencies, quantum chemical calculations can also predict other spectroscopic parameters, such as the intensities of the vibrational bands in IR and Raman spectra. This information is valuable for interpreting experimental spectra and confirming the molecular structure.

Reactivity Descriptors (e.g., Fukui Functions)

Reactivity descriptors are conceptual tools derived from density functional theory (DFT) that help in understanding and predicting the reactivity of a molecule. Fukui functions are among the most widely used local reactivity descriptors. researchgate.net They indicate the change in electron density at a particular point in a molecule when an electron is added or removed. researchgate.net

There are three main types of Fukui functions:

f+(r): The Fukui function for nucleophilic attack, which indicates the sites in a molecule that are most susceptible to attack by a nucleophile (electron donor). hackernoon.com

f-(r): The Fukui function for electrophilic attack, which identifies the sites that are most likely to be attacked by an electrophile (electron acceptor). hackernoon.com

f0(r): The Fukui function for radical attack.

By calculating the Fukui functions for this compound, one can identify the specific atoms or regions that are most reactive. For example, a high value of f+(r) on a particular atom would suggest that it is a good site for a nucleophile to attack. Conversely, a high value of f-(r) would indicate a site prone to electrophilic attack. The dual descriptor, which is the difference between the nucleophilic and electrophilic Fukui functions, is considered an even more accurate indicator of reactivity. researchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov It has proven to be a powerful tool in computational chemistry for studying the properties of molecules like this compound. DFT methods are often favored for their balance of accuracy and computational cost. mdpi.com

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, UV-Vis Absorption)

DFT calculations can be employed to predict various spectroscopic signatures of this compound, which are invaluable for its characterization and for interpreting experimental data.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The gauge-including atomic orbital (GIAO) method is a common approach used in conjunction with DFT for this purpose. nih.gov The calculated chemical shifts can then be compared with experimental data to confirm the structure of the molecule and to aid in the assignment of peaks in the NMR spectrum. The accuracy of these predictions can be very high, often with a small percentage of error when compared to experimental values. mdpi.com

UV-Vis Absorption: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is the method of choice for predicting the UV-Vis absorption spectrum of a molecule. mdpi.com TD-DFT calculations can determine the excitation energies and oscillator strengths of the electronic transitions, which correspond to the wavelengths and intensities of the absorption bands in the UV-Vis spectrum. nih.gov For this compound, the TD-DFT calculations would likely predict transitions involving the promotion of electrons from the HOMO to the LUMO and other low-lying unoccupied orbitals. Past calculations on the related molecule 2-nitrophenol have attributed its longest wavelength absorption peak to the S₀→S₁ transition, which involves a charge transfer from the phenol to the nitro group. nih.gov

The following interactive table summarizes the types of computational studies performed on this compound and related compounds:

Computational MethodProperty StudiedKey Findings
Geometry OptimizationMolecular structure, bond lengths, bond anglesDetermines the most stable 3D arrangement of atoms.
Conformational AnalysisDifferent spatial arrangements of atomsIdentifies the most stable conformer, often influenced by intramolecular hydrogen bonding.
Molecular Orbital Theory (HOMO-LUMO)Electronic structure, reactivityThe HOMO-LUMO gap indicates chemical reactivity; HOMO is typically on the phenol ring, LUMO on the nitro group.
Vibrational Frequency PredictionIR and Raman spectraPredicts characteristic vibrational modes for functional groups (O-H, C-H, NO₂, etc.).
Fukui FunctionsLocal reactivityIdentifies specific atoms or regions susceptible to nucleophilic or electrophilic attack.
Density Functional Theory (DFT)Various molecular propertiesProvides a balance of accuracy and computational cost for electronic structure calculations.
DFT with GIAONMR chemical shiftsPredicts ¹H and ¹³C NMR chemical shifts to aid in structure elucidation.
Time-Dependent DFT (TD-DFT)UV-Vis absorption spectraPredicts electronic transitions and absorption wavelengths.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry offers powerful tools to investigate the reaction mechanisms of this compound at an atomic level. byu.edu By employing methods like density functional theory (DFT), researchers can model the potential energy surface of a reaction, identifying the most likely pathways from reactants to products. byu.edu This involves locating and characterizing the transition state, which represents the highest energy point along the reaction coordinate. usda.gov

The energy of this transition state is crucial as it directly relates to the reaction rate. usda.gov For instance, in reactions involving phenolic compounds, such as the reaction of phenol with formaldehyde, computational methods have been used to determine the transition states for reactions at different positions on the phenol ring. usda.gov These calculations can predict whether a reaction is more likely to occur at the ortho- or para-position by comparing the energies of the respective transition states. usda.gov

For a molecule like this compound, reaction pathway modeling could be applied to understand various transformations, such as its pyrolysis or reactions with atmospheric radicals. researchgate.netrsc.org For example, in the pyrolysis of lignin (B12514952) model compounds, which share structural similarities with this compound, computational studies have helped elucidate complex reaction mechanisms, including the cleavage of specific bonds and the formation of various products. researchgate.net These models can distinguish between different potential mechanisms, such as concerted reactions or those involving radical intermediates. researchgate.net

The characterization of a transition state involves not only determining its energy but also its geometry and vibrational frequencies. usda.gov A key confirmation of a true transition state is the presence of a single imaginary frequency in its calculated vibrational spectrum, which corresponds to the motion along the reaction coordinate. usda.gov

Table 1: Key Aspects of Reaction Pathway Modeling

AspectDescriptionRelevance to this compound
Potential Energy Surface A multidimensional surface that describes the energy of a molecule or system as a function of its geometry.Mapping this surface would reveal the lowest energy paths for reactions of this compound.
Transition State The highest energy point on the reaction pathway, representing the barrier to reaction.The energy of the transition state determines the rate of a given reaction for this compound.
Reaction Coordinate The path of minimum energy connecting reactants and products on the potential energy surface.It illustrates the geometric changes that this compound undergoes during a reaction.
Computational Methods Techniques like Density Functional Theory (DFT) are used to calculate energies and structures. byu.eduThese methods allow for the theoretical investigation of reactivity and mechanism.

Solvation Models and Solvent Effects in Computational Studies

The chemical behavior of this compound can be significantly influenced by the solvent in which it is dissolved. Computational studies employ solvation models to account for these effects. These models can be broadly categorized into two types: explicit and implicit. rsc.orguci.edu

Explicit solvation models involve including a number of individual solvent molecules in the calculation, providing a detailed, atomistic picture of the solute's immediate environment. rsc.orguci.edu This approach is computationally intensive but can capture specific short-range interactions like hydrogen bonding. For nitrophenols, explicit solvent calculations have been used to understand enhanced reactivity in certain solvents, such as the strong interaction between a solvent molecule and the nitro group in an excited state. rsc.orguci.edu

Implicit solvation models, such as the polarizable continuum model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. rsc.orguci.edu This method is less computationally demanding and is effective for capturing the bulk, long-range electrostatic effects of the solvent. Time-dependent density functional theory (TD-DFT) calculations often use continuum models to characterize excited state energies and absorption spectra in different solvents. rsc.orguci.edu

For phenolic compounds, a combination of DFT, a polarizable continuum model, and discrete solute-solvent hydrogen bond interactions has been shown to accurately predict experimental NMR chemical shifts. nih.gov This hybrid approach leverages the strengths of both implicit and explicit models to provide a detailed understanding of solute-solvent interactions at a molecular level. nih.gov Studies on nitrophenols have shown that for many, the solvent effects on their electronic structure are minimal, though there are exceptions where specific interactions lead to significant changes in reactivity. rsc.orguci.edu

Molecular Dynamics (MD) Simulations

Conformational Dynamics of this compound in Solution

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics in solution. springernature.com For a molecule like this compound, MD simulations can reveal how the molecule rotates and flexes over time, influenced by its interactions with the surrounding solvent molecules.

The conformational landscape of this compound is determined by the rotational freedom around the single bonds, particularly the bond connecting the nitromethyl group to the phenol ring and the bond of the hydroxyl group. MD simulations can explore the different accessible conformations and the energy barriers between them. These simulations typically employ classical force fields to describe the interactions between atoms and integrate Newton's equations of motion to track the trajectory of each atom over time. nih.gov By analyzing these trajectories, one can identify the most stable conformations and the timescales of transitions between them. The choice of ensemble (e.g., NVT, where the number of atoms, volume, and temperature are constant) and thermostat are important considerations in setting up these simulations. nih.gov

Intermolecular Interactions and Solvation Shell Analysis

MD simulations are particularly well-suited for analyzing the detailed interactions between a solute like this compound and the surrounding solvent molecules. This analysis involves examining the structure and dynamics of the solvation shell, which is the layer of solvent molecules immediately surrounding the solute.

The solvation of phenolic compounds has been studied using MD simulations to understand preferential solvation in binary solvent mixtures. nih.gov For example, in a mixture of acetonitrile (B52724) and water, simulations can determine the local mole fraction of each solvent component in the vicinity of the phenol molecule. nih.gov This provides insight into which solvent component has stronger interactions with the solute.

For charged species like the phenolate (B1203915) ion, MD simulations combined with experimental techniques have shown that the ion can induce a local ordering of the hydrogen-bond structure that extends beyond the first solvation shell. nih.gov This is attributed to the high charge density on the negatively charged oxygen atom. nih.gov Similarly, for the nitrite (B80452) ion in water, ab initio MD simulations have revealed an asymmetry in hydrogen bonding due to the different acceptor sites on the ion. nih.gov These studies also show that while the ion can hold water molecules in its solvation shell, the dynamics of these water molecules can be faster than in bulk water due to the switching of hydrogen bonds between the acceptor sites. nih.gov

For this compound, an analysis of the solvation shell would involve calculating radial distribution functions to determine the average distances between atoms of the solute and solvent molecules. This would reveal the specific hydrogen bonding patterns and other non-covalent interactions that govern its solubility and reactivity in different media.

In Silico Ligand-Receptor Interaction Studies (Focus on binding modes and energetics, not biological outcome)

In silico methods, particularly molecular docking and molecular dynamics (MD) simulations, are instrumental in predicting and analyzing the interaction between a small molecule (ligand) like this compound and a biological macromolecule (receptor). nih.govbiomedpharmajournal.org These computational techniques provide detailed insights into the binding modes and the energetics of the ligand-receptor complex. semanticscholar.org

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves generating various conformations of the ligand within the binding site of the receptor and then scoring these poses based on their predicted binding affinity. biomedpharmajournal.org This allows for the identification of the most energetically favorable binding mode. nih.gov The scoring functions used in docking can provide an estimate of the binding energy, which is a key factor in determining the strength of the interaction. mdpi.com

Following docking, MD simulations can be employed to refine the predicted binding pose and to study the dynamic stability of the ligand-receptor complex over time. biomedpharmajournal.org MD simulations provide a more realistic model of the biological system by incorporating the flexibility of both the ligand and the receptor, as well as the surrounding solvent. By analyzing the trajectory from an MD simulation, one can identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. mdpi.com

The binding free energy of the ligand-receptor complex can be calculated from the MD simulation trajectory using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). mdpi.com This calculation breaks down the total binding energy into contributions from different types of interactions, such as electrostatic and van der Waals forces, providing a deeper understanding of the driving forces for binding. mdpi.com

For a molecule like this compound, these studies would involve docking it into the active site of a relevant protein target. The resulting binding mode would show the specific amino acid residues that interact with the phenolic hydroxyl group, the nitro group, and the aromatic ring. The calculated binding energy would provide a quantitative measure of the affinity of this compound for the receptor.

Table 2: Key Techniques in In Silico Ligand-Receptor Interaction Studies

TechniqueDescriptionApplication to this compound
Molecular Docking Predicts the preferred orientation and binding affinity of a ligand to a receptor. nih.govbiomedpharmajournal.orgTo identify the most likely binding pose of this compound in a protein's active site.
Molecular Dynamics (MD) Simulation Simulates the time-dependent behavior of the ligand-receptor complex. nih.govbiomedpharmajournal.orgTo assess the stability of the binding pose and analyze the dynamics of the interaction.
Binding Free Energy Calculation (e.g., MM/GBSA) Estimates the strength of the ligand-receptor interaction. mdpi.comTo quantify the binding affinity of this compound and identify the key energetic contributions.

Rational Design of Derivatives Based on Computational Predictions

The insights gained from in silico ligand-receptor interaction studies can be leveraged for the rational design of new molecules with improved properties. By understanding the key interactions that govern the binding of a parent molecule like this compound to its target receptor, medicinal chemists can propose structural modifications to enhance binding affinity and selectivity.

Computational predictions play a crucial role in this process. For example, if the binding mode analysis reveals that a specific part of the this compound molecule is not making optimal contact with the receptor, new functional groups can be added or existing ones can be modified to create additional favorable interactions, such as hydrogen bonds or hydrophobic contacts. Conversely, if a part of the molecule is involved in unfavorable interactions, it can be removed or replaced.

The process of rational design is often iterative. A new derivative is designed in silico, and its binding to the receptor is then evaluated using molecular docking and MD simulations. This allows for the rapid screening of a large number of potential derivatives without the need for immediate chemical synthesis and experimental testing. The derivatives that are predicted to have the most improved binding energetics can then be prioritized for synthesis and further investigation.

This approach has been successfully used in drug discovery to design more potent and selective inhibitors for various protein targets. For this compound, this could involve designing derivatives with modified substituents on the phenyl ring or alterations to the nitromethyl group to optimize interactions with a specific receptor binding pocket. The goal is to create a new molecule that fits better into the binding site and forms stronger and more specific interactions, leading to a higher binding affinity.

Applications and Advanced Research Directions Involving 2 Nitromethyl Phenol

2-(Nitromethyl)phenol as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of the hydroxyl and nitromethyl groups on the aromatic ring of this compound enables its participation in a variety of synthetic strategies, making it a key intermediate for accessing complex organic molecules.

Precursor to Phenolic Carbonyl Compounds (e.g., via Nef reaction)

The nitromethyl group of this compound can be readily converted into a formyl group through the Nef reaction, a well-established transformation in organic chemistry. This reaction typically involves the formation of a nitronate salt by treating the nitro compound with a base, followed by acidification to yield the corresponding aldehyde or ketone. In the case of this compound, this transformation provides a direct route to 2-hydroxybenzaldehyde, a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.

The generally accepted mechanism of the Nef reaction involves the protonation of the nitronate salt to form a nitronic acid, which then undergoes further protonation and subsequent nucleophilic attack by water. The resulting intermediate eliminates a molecule of hyponitrous acid (which decomposes to nitrous oxide and water) to afford the carbonyl compound.

Table 1: The Nef Reaction of this compound

ReactantKey TransformationProductSignificance
This compoundConversion of the nitromethyl group to a formyl group2-HydroxybenzaldehydeProvides a synthetic route to an important phenolic aldehyde.

While the classical Nef reaction conditions can be harsh, numerous modified procedures have been developed that employ milder reagents, enhancing the reaction's applicability and functional group tolerance.

Synthons for the Construction of Nitrogen-Containing Heterocyclic Systems

The reactivity of this compound and its derivatives makes them valuable synthons for the construction of a variety of nitrogen-containing heterocyclic systems, which are prevalent scaffolds in many biologically active compounds and functional materials.

One notable application is in the synthesis of benzoxazoles . For instance, 2-nitrophenols can react with various coupling partners to form the benzoxazole (B165842) ring system. rsc.org The "interrupted Nef reaction" provides a conceptual basis for how this compound could be utilized in a similar fashion. Under specific conditions, the intermediate of the Nef reaction can be trapped intramolecularly by the adjacent phenolic hydroxyl group, leading to the formation of a heterocyclic ring instead of the expected carbonyl compound.

Furthermore, the nitro group in compounds related to this compound can be a precursor to other functionalities that facilitate cyclization. For example, the reduction of a nitro group to an amine is a common strategy. The resulting aminophenol derivative can then undergo condensation with various electrophiles to construct heterocyclic rings. While direct examples starting from this compound are not extensively documented in the reviewed literature, the synthesis of indoles and quinolines often proceeds through intermediates containing nitro groups. For instance, the synthesis of indoles can be achieved through the reductive cyclization of β-nitrostyrenes. mdpi.com Similarly, quinoline (B57606) derivatives can be synthesized from nitroarenes. nih.govnih.gov These established synthetic routes highlight the potential of the nitro functionality in this compound for the synthesis of a broad range of N-heterocycles.

Table 2: Potential Heterocyclic Systems from this compound Derivatives

Heterocyclic SystemPotential Synthetic StrategyKey Intermediate
BenzoxazolesIntramolecular cyclization (Interrupted Nef Reaction)Nitronic acid intermediate
IndolesReductive cyclization of a derived β-nitrostyrene2-(2-nitrovinyl)phenol
QuinolinesCondensation and cyclization reactions after modification of the nitromethyl groupAmino or carbonyl derivatives of this compound

Role as an Intermediate in Total Synthesis of Complex Natural Products (Focus on synthetic methodology)

While this compound is a versatile building block, its specific application as a key intermediate in the total synthesis of complex natural products is not prominently featured in the surveyed scientific literature. The total synthesis of well-known natural products containing indole (B1671886) or other nitrogen heterocycles, such as tryptamine (B22526), serotonin, and melatonin (B1676174), generally proceeds through other established synthetic routes. For example, the biosynthesis and many chemical syntheses of melatonin start from tryptophan. nih.gov Similarly, common synthetic routes to tryptamine often utilize indole as the starting material. google.com

However, the synthetic potential of this compound should not be discounted. The methodologies for which it can serve as a precursor, such as the formation of phenolic aldehydes and nitrogen-containing heterocycles, are fundamental transformations in the assembly of complex molecules. Therefore, it represents a potentially valuable, though currently underutilized, intermediate in the strategic planning of total syntheses. Its utility may become more apparent as new synthetic strategies are developed that can leverage its unique bifunctionality.

Emerging Roles in Materials Science and Functional Organic Materials

The inherent electronic and structural features of this compound, namely the electron-withdrawing nitro group and the electron-donating hydroxyl group on an aromatic platform, suggest its potential as a precursor for novel functional organic materials.

Incorporation into Functional Polymeric Structures

The polymerization of phenolic compounds is a well-established field, with applications ranging from traditional resins to advanced materials with antioxidant properties. mdpi.com The incorporation of this compound into polymeric structures could impart unique functionalities. The phenolic hydroxyl group provides a handle for polymerization, either through oxidative coupling or by reaction with other monomers to form polyesters or polyethers.

The presence of the nitromethyl group offers several possibilities for post-polymerization modification. For example, the nitro group could be reduced to an amine, which could then be used to crosslink the polymer chains or to attach other functional molecules. Alternatively, the acidic nature of the C-H bond adjacent to the nitro group could be exploited for grafting other polymer chains. While specific examples of polymers derived from this compound are not abundant in the literature, the general principles of phenol (B47542) polymerization suggest that it is a viable candidate for the creation of functional polymers with tunable properties. researchgate.net

Precursor for Advanced Organic Electronic or Photonic Materials

The combination of electron-donating and electron-withdrawing groups on an aromatic ring is a common design strategy for creating molecules with interesting electronic and photonic properties, such as those used in organic light-emitting diodes (OLEDs) and for nonlinear optical (NLO) applications. dntb.gov.uaeuropa.eu The nitro group is a strong electron acceptor, and its presence in conjunction with the phenolic hydroxyl group in this compound could lead to materials with significant charge-transfer character.

Derivatives of this compound, where the core structure is further functionalized, could be explored as components of OLEDs. researchgate.netresearchgate.netijeast.com The electronic properties of the molecule could be tuned by modifying the substituents on the aromatic ring, potentially leading to materials that emit light at different wavelengths.

Green Chemistry Initiatives and Sustainable Transformations Involving this compound

The development of environmentally benign chemical processes is a central tenet of green chemistry. For a compound like this compound, this involves a focus on creating synthetic and transformational methodologies that are safer, more efficient, and produce less waste. Key areas of research include the design of advanced catalytic systems and the use of biological catalysts to drive reactions under mild conditions.

Development of Catalytic Approaches and Atom-Economical Syntheses

The principles of green chemistry prioritize the use of catalytic methods over stoichiometric ones to enhance reaction efficiency and minimize waste. Atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product, is a critical metric in this endeavor. nih.govresearchgate.net

Research into the synthesis of nitrophenols has explored more sustainable routes that move away from harsh traditional methods. One study has demonstrated an economical synthesis of nitrophenols by carefully controlling physical parameters such as the dilution of nitric acid, reaction time, and temperature. mdpi.comgatech.edu This approach avoids the use of catalysts and solvents, which are common in conventional processes, thereby presenting a cleaner and more environmentally friendly synthetic path. mdpi.comgatech.edu For instance, the reaction of phenol with 32.5% nitric acid at 20°C for one hour yielded a high conversion of 91% with significant selectivity for the ortho-isomer. gatech.edu While this method focuses on the direct nitration of phenol, the principles of optimizing reaction conditions to improve yield and reduce byproducts are directly applicable to syntheses involving this compound.

In the context of transforming nitrophenols, catalytic reduction to aminophenols is a significant area of research. frontiersin.orgresearchgate.net Nanocatalytic systems, often employing metal nanoparticles, have been extensively studied for the reduction of 2-nitrophenol (B165410) and 4-nitrophenol (B140041). frontiersin.org For example, gold nanoparticles stabilized by ionic liquids have shown excellent catalytic performance in the reduction of nitrophenols using sodium borohydride (B1222165) at room temperature. researchgate.netnih.govrsc.org The kinetics of these reductions have been investigated, with the apparent rate constant (k_app) for 4-nitrophenol reduction being higher than that for 2-nitrophenol, a difference attributed to the intramolecular hydrogen bonding in the latter. researchgate.netnih.govrsc.org

Kinetic Data for the Catalytic Reduction of Nitrophenols
CatalystSubstrateApparent Rate Constant (k_app)Reference
Au@[C4C16Im]Br4-Nitrophenol1.10 × 10-4 s-1 rsc.org
Au@[C4C16Im]Br2-Nitrophenol7.73 × 10-5 s-1 rsc.org

The development of highly efficient and recyclable catalysts is a key goal. For example, atomic Pd-doped nanoporous Ni/NiO has been shown to be a highly effective catalyst for nitrophenol hydrogenation under mild conditions, achieving excellent specific activity and nearly 100% selectivity. mdpi.com Such advanced catalytic systems, while not yet specifically applied to this compound, represent a promising direction for its sustainable transformation into valuable amino derivatives.

Biocatalytic Transformations of this compound Scaffolds

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for green chemistry due to its high selectivity, mild reaction conditions, and reduced environmental impact. nih.govmdpi.com For nitroaromatic compounds, including the this compound scaffold, enzymatic reduction to the corresponding amines is a key area of investigation. researchgate.netresearchgate.net

Nitroreductases (NRs) are a class of flavoenzymes that catalyze the reduction of nitro groups. mdpi.comresearchgate.netresearchgate.net These enzymes have been identified in various microorganisms and show potential for the synthesis of arylamines from nitroaromatic compounds. researchgate.net For instance, a nitroreductase from Bacillus tequilensis has been shown to reduce a range of nitroaromatic and nitroheterocyclic compounds to their respective amines, which are valuable building blocks for pharmaceuticals. researchgate.net Another study on an azoreductase from Lysinibacillus sphaericus demonstrated its ability to act as a nitroreductase, selectively reducing the nitro group of compounds like 2-nitrophenol. nih.gov

The transformation of nitrophenols can also proceed through different enzymatic pathways. For example, a strain of Moraxella sp. has been shown to biodegrade p-nitrophenol by first removing the nitro group to form hydroquinone, which is then further metabolized. nih.gov Similarly, an Arthrobacter sp. degrades p-nitrophenol via the formation of 1,2,4-benzenetriol. nih.gov While these specific pathways have been elucidated for p-nitrophenol, they highlight the diverse enzymatic machinery available in nature for the transformation of nitrophenolic structures.

The combination of metal and biocatalysis in a continuous reaction system has also been explored for the synthesis of aminophenols from nitroaromatic compounds. dtic.mil One such system utilized zinc for the initial reduction of nitrobenzene (B124822) to hydroxylaminobenzene, followed by an enzymatic rearrangement to ortho-aminophenol catalyzed by a hydroxylaminobenzene mutase. dtic.mil This chemoenzymatic cascade approach demonstrates the potential for integrating different catalytic methods to achieve efficient and sustainable transformations.

Examples of Biocatalytic Transformations of Nitroaromatic Compounds
Enzyme/OrganismSubstrateProductKey FindingReference
Azoreductase from Lysinibacillus sphaericus2-Nitrophenol2-AminophenolThe enzyme exhibits nitroreductase activity. nih.gov
Nitroreductase from Bacillus tequilensisNitroaromatic compoundsArylaminesCapable of reducing a set of pharmaceutically relevant building blocks. researchgate.net
Moraxella sp.p-NitrophenolHydroquinoneInitial removal of the nitro group. nih.gov
Arthrobacter sp. JS443p-Nitrophenol1,2,4-BenzenetriolAlternative biodegradation pathway. nih.gov
Hydroxylaminobenzene mutaseHydroxylaminobenzeneortho-AminophenolEnzymatic rearrangement in a chemoenzymatic cascade. dtic.mil

Exploration of Novel Reaction Modalities

The quest for more efficient and selective chemical transformations has led to the exploration of novel reaction modalities that utilize light or electricity as energy sources. These approaches, namely photoredox catalysis and electrocatalysis, offer unique advantages for activating and transforming molecules like this compound.

Photoredox Catalysis and Electrocatalysis in the Chemistry of this compound

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. In the context of nitrophenols, photocatalysis has been extensively studied for their degradation and reduction. For instance, titanium dioxide (TiO₂) based photocatalysts, sometimes co-doped with elements like carbon and nitrogen, have shown high efficiency in the degradation of 4-nitrophenol under simulated sunlight. frontiersin.org The photocatalytic reduction of 4-nitrophenol to 4-aminophenol (B1666318) has also been achieved using Au/TiO₂ coatings under green light, with the reaction kinetics following the Langmuir-Hinshelwood model. tue.nl Furthermore, a Ag-nanoparticles-doped porous ZnO heterostructure has demonstrated excellent catalytic activity for the reduction of 4-nitrophenol under visible light, driven by the localized surface plasmon resonance of the silver nanoparticles. mdpi.com

Electrocatalysis, on the other hand, employs an electrical potential to drive chemical reactions at an electrode surface. This technique offers a high degree of control over the reaction conditions. The electrocatalytic oxidation of 2-nitrophenol and 4-nitrophenol has been successfully demonstrated using Ag nanoparticles supported on citric-acid-modified polyaniline. usask.camdpi.com This system showed good selectivity and sensitivity for the nitrophenol isomers. usask.camdpi.com The development of efficient electrocatalysts is crucial for these applications, and materials like Ce₂O₃ nanoparticle-decorated carbon nanotubes have been explored for the development of selective 2-nitrophenol sensors, which relies on the electrochemical detection of the compound. plos.org

Examples of Photoredox and Electrocatalysis in Nitrophenol Transformations
MethodCatalyst/ElectrodeSubstrateTransformationKey FindingReference
PhotocatalysisC, N-TiO₂4-NitrophenolDegradationHigher efficiency than pure TiO₂ under simulated sunlight. frontiersin.org
PhotocatalysisAu/TiO₂ coatings4-NitrophenolReduction to 4-aminophenolReaction follows Langmuir-Hinshelwood kinetics under green light. tue.nl
PhotocatalysisAg-nanoparticles-doped porous ZnO4-NitrophenolReductionExcellent activity under visible light due to localized surface plasmon resonance. mdpi.com
ElectrocatalysisAg nanoparticles on citric-acid-modified polyaniline2-Nitrophenol and 4-NitrophenolOxidationGood selectivity and sensitivity for nitrophenol isomers. usask.camdpi.com
Electrochemical SensingCe₂O₃ nanoparticle-decorated carbon nanotubes2-NitrophenolDetectionDevelopment of a selective sensor. plos.org

While these studies have primarily focused on 2-nitrophenol and 4-nitrophenol, the principles and methodologies of photoredox and electrocatalysis are directly transferable to the this compound scaffold. Future research in this area could unlock novel synthetic pathways and transformations for this compound, leading to the development of advanced materials and molecules with unique properties.

Future Perspectives and Unexplored Research Avenues for 2 Nitromethyl Phenol Chemistry

Development of Highly Stereoselective Synthetic Methodologies

The synthesis of substituted phenols with precise control over regiochemistry and stereochemistry remains a significant challenge in organic chemistry. oregonstate.edu For derivatives of 2-(nitromethyl)phenol, particularly those that may exhibit axial chirality or contain multiple stereocenters, the development of highly stereoselective synthetic methods is a primary objective.

Future research will likely focus on two main fronts: enzymatic and asymmetric catalytic methods. The field of enzymatic phenol (B47542) coupling, though still developing, has shown immense promise. rsc.org Enzymes such as laccases and cytochrome P450s have been identified as capable of catalyzing oxidative intermolecular phenol couplings with high regio- and atroposelectivity. rsc.org Harnessing such biocatalysts for reactions involving this compound or its derivatives could provide a powerful and sustainable route to enantiomerically pure products.

In parallel, the design of novel chiral catalysts for non-enzymatic transformations represents a crucial research avenue. This involves creating sophisticated ligand scaffolds that can effectively recognize the substrate and control the stereochemical outcome of reactions, such as asymmetric additions to the nitroalkene moiety that can be formed in situ or stereoselective functionalization of the aromatic ring.

Table 1: Approaches to Stereoselective Synthesis

Methodology Key Features Potential Application for this compound
Enzymatic Catalysis Utilizes enzymes like laccases or P450s; High specificity and selectivity; Green and sustainable. rsc.org Synthesis of axially chiral biaryl derivatives; Stereoselective hydroxylation or other modifications.

| Asymmetric Catalysis | Employs chiral metal complexes or organocatalysts; Broad substrate scope; Tunable reactivity. | Enantioselective Henry reactions; Asymmetric Michael additions; Stereocontrolled cyclization reactions. |

Comprehensive Exploration of Underutilized Reactivity Profiles

The classical reactions of phenols, such as electrophilic aromatic substitution, are well-documented. libretexts.org However, the reactivity of this compound is dictated by the interplay between the electron-donating hydroxyl group and the electron-withdrawing nitromethyl substituent. This unique electronic profile remains largely under-explored.

Future work should aim to move beyond standard phenol chemistry and investigate transformations that leverage the nitromethyl group. This functional group is a versatile precursor for a variety of other functionalities. Its acidic protons allow for the formation of a nitronate anion, a potent nucleophile for C-C bond formation (e.g., Henry and Michael reactions). Furthermore, the nitro group can be reduced to an amine, opening pathways to a vast array of nitrogen-containing heterocyclic compounds fused to the phenol ring, such as benzoxazines or benzimidazoles. Exploring domino reactions that sequentially engage both the phenolic hydroxyl and the nitromethyl group could lead to the rapid construction of complex molecular architectures.

Table 2: Comparison of Reactivity Profiles

Known Phenol Reactions Potential Underutilized Reactions of this compound
Electrophilic Halogenation, Nitration, Sulfonation. mlsu.ac.in Intramolecular cyclization via nitronate anion attack on an electrophilic center.
Kolbe-Schmidt Carboxylation. libretexts.orgmlsu.ac.in Tandem Michael addition-cyclization sequences.
Reimer-Tiemann Reaction. mlsu.ac.in Reductive cyclization to form N-heterocycles.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and manipulation of nitro-containing compounds often pose safety challenges due to their potential energetic nature. d-nb.info Flow chemistry, or continuous-flow synthesis, offers a robust solution to mitigate these risks. By performing reactions in small-volume, continuously moving streams within microreactors, flow platforms provide superior control over reaction parameters like temperature, pressure, and mixing, thereby preventing the buildup of hazardous intermediates and minimizing the risk of thermal runaways. d-nb.infonih.gov

The application of continuous-flow technology to the synthesis and transformation of this compound is a promising future direction. For instance, the nitration of o-cresol (B1677501) or the Henry reaction to form the this compound scaffold could be rendered safer and more efficient. d-nb.info Flow chemistry also facilitates seamless multi-step syntheses and the integration of in-line purification and analysis, accelerating process development. nih.gov The hydrogenation of nitrophenols to valuable aminophenols has already been successfully demonstrated in flow systems, providing a template for the reduction of the nitromethyl group in this compound. rsc.org

Table 3: Advantages of Flow Chemistry for this compound Synthesis

Feature Benefit
Enhanced Safety Minimizes the volume of energetic material at any given time; Prevents formation of dangerous hotspots. d-nb.infonih.gov
Precise Control Superior heat and mass transfer allows for precise control over exothermic reactions. d-nb.info
Scalability Scaling up production is achieved by running the system for longer periods ("numbering-up") rather than using larger reactors.

| Automation | Enables high-throughput screening of reaction conditions and rapid synthesis of derivative libraries. nih.gov |

Advanced Spectroscopic Characterization of Transient Reaction Intermediates

Many reactions involving phenols proceed through short-lived, highly reactive intermediates such as phenoxy radicals or charged species. nih.gov In the case of this compound, intermediates like nitronate anions or radicals derived from the nitromethyl group are also key players. A deeper understanding of reaction mechanisms requires the direct observation and characterization of these transient species.

Future research will increasingly rely on advanced spectroscopic techniques to capture these fleeting intermediates. Methods such as matrix isolation infrared spectroscopy can trap and study reactive species at cryogenic temperatures. researchgate.netnih.gov Time-resolved techniques, including flash photolysis and ultrafast transient absorption spectroscopy, can monitor their formation and decay on timescales from picoseconds to milliseconds. These experimental approaches provide invaluable data on the structure and kinetics of intermediates, which is essential for validating proposed mechanistic pathways.

Table 4: Spectroscopic Techniques for Intermediate Characterization

Technique Information Gained Example Application
Matrix Isolation IR Spectroscopy Vibrational frequencies and structure of isolated, unstable molecules. researchgate.netnih.gov Characterizing the geometry of the nitronate anion of this compound.
Ultrafast Transient Absorption Electronic spectra and kinetics of short-lived excited states and radical intermediates. Observing the formation and decay of the phenoxy radical upon oxidation.

| Time-Resolved NMR | Structural information on intermediates formed during a reaction in real-time. | Following the progress of a cyclization reaction and identifying intermediate structures. |

Deeper Mechanistic Understanding Through Integrated Experimental and Multiscale Computational Approaches

A truly comprehensive understanding of the reactivity of this compound can only be achieved by combining advanced experimental studies with sophisticated computational modeling. rsc.org Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for mapping potential energy surfaces, locating transition states, and calculating reaction energy barriers. nih.gov

An integrated approach, where experimental data from kinetics and spectroscopy are used to benchmark and refine computational models, is the future of mechanistic chemistry. rsc.org For this compound, this could involve modeling the competition between different reaction pathways, such as O-alkylation versus C-alkylation of the phenoxide, or elucidating the precise role of solvent molecules in mediating proton transfer steps. Such studies can explain observed regioselectivity and provide predictive power for designing new reactions and optimizing conditions. rsc.org

Discovery of Novel Transformations and Broadened Chemical Utility for this compound and its Analogues

The culmination of advancements in stereoselective synthesis, reactivity exploration, and mechanistic understanding will be the discovery of entirely new transformations and applications for this compound. As a bifunctional building block, it holds the potential to be a versatile starting material for the synthesis of a wide range of valuable compounds.

Future research could unlock its utility in areas such as:

Medicinal Chemistry: As a scaffold for novel biologically active agents.

Materials Science: As a monomer for the synthesis of functional polymers or as a precursor to novel dyes and pigments.

Ligand Design: The combination of a hard oxygen donor (phenolic OH) and a site for further functionalization (the nitro group) makes it an attractive platform for developing new ligands for catalysis.

The ultimate goal is to elevate this compound from a simple chemical compound to a powerful and versatile tool in the synthetic chemist's arsenal, enabling the creation of complex molecules with tailored properties and functions. numberanalytics.com

Table 5: List of Mentioned Chemical Compounds

Compound Name IUPAC Name
This compound This compound
2-Nitrophenol (B165410) 2-Nitrophenol
p-Benzoquinone Cyclohexa-2,5-diene-1,4-dione
4-Nitrophenol (B140041) 4-Nitrophenol
2-Nitroethanol 2-Nitroethanol
p-Aminophenol 4-Aminophenol (B1666318)
Salicylic acid 2-Hydroxybenzoic acid
o-Cresol 2-Methylphenol
Benzene (B151609) Benzene
Carbon dioxide Carbon dioxide
Formaldehyde Methanal
Nitromethane (B149229) Nitromethane

Q & A

Basic: What are the common synthetic routes for 2-(Nitromethyl)phenol in laboratory settings?

Answer: A widely used method involves the reaction of nitroacetate precursors, such as ethyl 2-nitro-2-phenylacetate, under optimized conditions. For example, treatment with tetrabutylammonium fluoride (TBAF) and magnesium iodide in tetrahydrofuran (THF), followed by acid workup, yields α-ketoesters and nitromethyl derivatives. This approach has demonstrated yields exceeding 85% for structurally analogous compounds . Key parameters include reaction temperature (20–25°C), inert atmosphere (argon), and stoichiometric control of reagents.

Basic: What analytical techniques are recommended for quantifying this compound in complex mixtures?

Answer: High-performance liquid chromatography (HPLC) with UV detection at 254 nm is effective, particularly using a C18 column and a mobile phase of acetonitrile:phosphate buffer (pH 2.5) in a 60:40 ratio. Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) improves sensitivity for trace analysis. Spectrophotometric methods exploiting the compound’s absorbance at 320–350 nm (characteristic of nitroaromatics) are also viable for rapid screening .

Basic: What safety protocols should be implemented when handling this compound?

Answer: Strict PPE (nitrile gloves, chemical goggles, lab coats) and engineering controls (fume hoods) are mandatory due to its structural similarity to toxic nitrophenols. Avoid skin contact and aerosol formation. Waste must be segregated into halogen-resistant containers and processed by certified hazardous waste facilities, as improper disposal risks environmental persistence and bioaccumulation .

Advanced: How can researchers resolve discrepancies in reported toxicity values for this compound across studies?

Answer: Conduct a meta-analysis using databases like PubMed and TOXCENTER, focusing on variables such as exposure duration, model organisms, and endpoints (e.g., LD50, EC50). The Agency for Toxic Substances and Disease Registry (ATSDR) methodology—applying standardized search strings (e.g., CAS-specific queries) and quality filters—helps identify high-confidence data. Discrepancies often arise from differences in purity, solvent systems, or metabolic activation protocols .

Advanced: What strategies optimize the regioselectivity of nitromethyl group introduction in phenolic derivatives?

Answer: Regioselectivity is enhanced by steric/electronic directing groups. For example, methoxy or methylthio substituents at the ortho position direct nitromethylation to the para site via resonance effects. Transition metal catalysts (e.g., Pd/Cu systems) further improve selectivity in cross-coupling reactions. Computational tools (DFT) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution .

Advanced: How does the electronic structure of this compound influence its reactivity in nucleophilic aromatic substitution?

Answer: The nitro group’s strong electron-withdrawing effect activates the aromatic ring at the meta and para positions, facilitating nucleophilic attack. X-ray crystallography of related compounds reveals planar nitro groups that enhance conjugation, while Hammett substituent constants (σ⁺) quantify activation strength. Reactivity can be modulated by introducing electron-donating groups (e.g., -OCH3) at strategic positions to balance electronic effects .

Methodological Notes

  • Data Contradictions: Address conflicting toxicity or synthesis data by comparing experimental conditions (e.g., solvent polarity, catalyst loading) and validating methods via inter-laboratory reproducibility tests.
  • Advanced Characterization: Pair NMR (¹H/¹³C) with high-resolution mass spectrometry (HRMS) for structural confirmation. Single-crystal X-ray diffraction provides definitive stereochemical data .
  • Safety Compliance: Align protocols with OSHA and EPA guidelines, particularly for waste management and exposure limits (e.g., TWA 1 ppm for nitrophenols) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.